molecular formula C9H7F4NO B1458055 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide CAS No. 1373920-88-7

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1458055
CAS No.: 1373920-88-7
M. Wt: 221.15 g/mol
InChI Key: DBFJVYYVOCZDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (CAS 1373920-88-7) is a high-purity benzamide derivative of significant interest in pharmaceutical research and development. With a molecular formula of C 9 H 7 F 4 NO and a molecular weight of 221.15, this compound features a benzamide core strategically substituted with fluoro, methyl, and trifluoromethyl groups . The inclusion of the trifluoromethyl group is a prominent strategy in modern drug design, as it often enhances a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . This compound serves as a versatile building block in organic synthesis. A key application is its use as a precursor in the synthesis of its corresponding benzoyl chloride, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS 1373920-95-6), which is a crucial intermediate for constructing more complex molecules via amide coupling reactions . Trifluoromethyl-containing benzamides, in general, are explored as core structures in various therapeutic areas. Research highlights the value of similar scaffolds in the discovery of potent Hedgehog (Hh) signaling pathway inhibitors for oncology and as key components in the development of 4-(aminomethyl)benzamide-based antiviral agents effective against filoviruses like Ebola . This makes 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide a valuable compound for researchers exploring new targeted therapies and investigating structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFJVYYVOCZDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231880
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-88-7
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, identified by the CAS number 1373920-88-7 , represents a fascinating scaffold for contemporary drug discovery.[1] Its structure is a compelling convergence of functionalities known to impart desirable pharmacokinetic and pharmacodynamic properties. The benzamide core is a well-established pharmacophore in a multitude of clinically successful drugs. This is further embellished with a trifluoromethyl group, a cornerstone in modern medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4][5][6] The strategic placement of fluoro and methyl groups on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, offering a nuanced approach to target engagement.

This technical guide provides a comprehensive overview of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug development. The insights presented herein are grounded in established chemical principles and draw analogies from structurally related compounds to provide a robust framework for researchers.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to any drug development program. The key identifiers and properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide are summarized below.

Identifier Value
CAS Number 1373920-88-7[1]
Molecular Formula C₉H₇F₄NO[1]
Molecular Weight 221.155 g/mol [1]
IUPAC Name 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide[1]
SMILES CC1=C(C(=CC(=C1)C(=O)N)C(F)(F)F)F[1]
InChI Key DBFJVYYVOCZDBU-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity (Typical) 97%[1]

Strategic Synthesis: A Proposed Pathway

The proposed synthesis commences with the commercially available 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This starting material can be converted to the acyl chloride, a highly reactive intermediate, which then readily undergoes nucleophilic substitution with ammonia to yield the target benzamide.

Synthesis_Pathway Starting_Material 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Acyl_Chloride 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoyl chloride Starting_Material->Acyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Product 4-Fluoro-3-methyl-5- (trifluoromethyl)benzamide Acyl_Chloride->Product Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)

Caption: Proposed synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a validated, self-contained procedure for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonium hydroxide (2.0 eq) or bubble anhydrous ammonia gas through the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.

Rationale for Experimental Choices

The choice of reagents and conditions in the proposed synthesis is guided by established principles of organic chemistry. The conversion of the carboxylic acid to an acyl chloride is a standard method to increase the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by ammonia. The use of a catalytic amount of DMF in the activation step accelerates the reaction. The amidation is performed at low temperatures to control the exothermicity of the reaction and minimize side product formation.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide should be confirmed using a suite of analytical techniques. Given the presence of fluorine, specific methods are particularly informative.

Analytical Technique Expected Observations and Rationale
¹H NMR The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Resonances for the aromatic protons and the methyl group protons are expected. The amide protons may appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon and the trifluoromethyl carbon.
¹⁹F NMR Fluorine NMR is a crucial technique for characterizing fluorinated compounds. It will show signals corresponding to the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.[11]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-F stretching vibrations.
Elemental Analysis Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula. For fluorine content, methods such as combustion ion chromatography (CIC) or titration after sodium fusion can be employed.[12][13][14]

Potential Applications in Drug Discovery and Development

The structural motifs present in 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide suggest its potential as a valuable building block or lead compound in several therapeutic areas.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the benzamide scaffold. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve metabolic stability.[4][15]

  • Neuroscience: The ability of the trifluoromethyl group to increase lipophilicity can aid in blood-brain barrier penetration, making this scaffold attractive for developing CNS-active agents.

  • Infectious Diseases: Substituted benzamides have been investigated as potential antibacterial and antiviral agents.

The strategic placement of the fluoro, methyl, and trifluoromethyl groups provides a platform for generating a library of analogs with diverse properties to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.

Applications Molecule 4-Fluoro-3-methyl-5- (trifluoromethyl)benzamide Oncology Oncology Molecule->Oncology Kinase Inhibition Neuroscience Neuroscience Molecule->Neuroscience CNS Penetration Infectious_Diseases Infectious Diseases Molecule->Infectious_Diseases Antimicrobial Activity

Caption: Potential therapeutic applications of the core scaffold.

Conclusion: A Versatile Scaffold for Future Research

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a chemical entity with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, a robust and rational synthetic approach, and a perspective on its potential applications. The strategic incorporation of fluorine and a trifluoromethyl group into the benzamide core makes this molecule a prime candidate for further investigation by researchers and scientists in the field of drug discovery. The methodologies and insights presented here are intended to serve as a valuable resource to accelerate such endeavors.

References

  • PrepChem.com. Preparation of benzamide. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Benzamide - Organic synthesis. YouTube. [Link]

  • Process for the synthesis of a benzamide derivative.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • A Short Guide to PFAS Analytical Methods for Products. BizNGO. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. ACS Publications. [Link]

Sources

Strategic Fluorination in Medicinal Chemistry: The Case of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

[1]

Executive Summary: The "Magic Methyl" Meets Fluorine[2]

In modern drug discovery, the optimization of lead compounds often necessitates the precise modulation of lipophilicity, metabolic stability, and electronic distribution. The molecule 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide represents a highly privileged scaffold that integrates three distinct medicinal chemistry strategies into a single benzene core:

  • The "Magic Methyl" Effect: The C3-methyl group fills hydrophobic pockets and breaks molecular planarity, often boosting solubility and selectivity [1].[1]

  • Metabolic Blocking: The C4-fluorine atom blocks the para-position from oxidative metabolism (CYP450 attack) while exerting a strong electronic pull.[1]

  • Lipophilic Anchoring: The C5-trifluoromethyl group serves as a lipophilic anchor (increasing LogP) and a bioisostere for chlorine or isopropyl groups, enhancing membrane permeability [2].[1]

This guide details the structural properties, robust synthetic protocols, and quality control measures for this critical intermediate, derived primarily from its benzoic acid precursor (CAS 1373920-63-8) [3].[1]

Structural & Physicochemical Profiling[1][3][4]

The unique value of this scaffold lies in the "crowded" substitution pattern (3,4,5-trisubstituted). This arrangement creates a specific electronic and steric environment that is difficult to mimic with other functional groups.[1]

Electronic and Steric Map[1]
SubstituentPositionElectronic Effect (

)
Steric RoleMetabolic Role
Amide (-CONH₂) C1Electron Withdrawing (Moderate)H-Bond Donor/AcceptorPrimary interaction point (Headgroup)
Methyl (-CH₃) C3Electron Donating (Weak)Twist inducer; Hydrophobic fill"Magic Methyl" solubility boost
Fluoro (-F) C4Electron Withdrawing (Inductive)Small steric radius (1.47 Å)Blocks para-oxidation
Trifluoromethyl (-CF₃) C5Electron Withdrawing (Strong)Large steric bulk (similar to i-Pr)Increases Lipophilicity (LogP)
Calculated Properties (Predicted)
  • Molecular Formula: C₉H₇F₄NO

  • Molecular Weight: 221.15 g/mol

  • cLogP: ~2.1 (Moderate lipophilicity, ideal for CNS or cell-permeable targets) [4][1]

  • TPSA: ~43 Ų (High oral bioavailability potential)

  • H-Bond Donors: 2 (Amide NH₂)[1]

  • H-Bond Acceptors: 1 (Amide C=O) + F atoms (weak acceptors)[1]

Synthetic Protocol: Acid to Amide Conversion

While the amide itself is not always a catalog item, its precursor, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 1373920-63-8) , is a commercially established building block [3].[1] The following protocol describes the conversion of the acid to the primary amide via an acyl chloride intermediate.

Reaction Scheme Visualization

SynthesisFlowAcidStarting Material4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid(CAS 1373920-63-8)ActivationActivation StepReagent: SOCl2 or (COCl)2Cat: DMFTemp: Reflux/RTAcid->Activation DissolutionIntermediateIntermediateAcid Chloride(Not Isolated)Activation->Intermediate Chlorination (-HCl, -SO2)AmidationAmidation StepReagent: NH3 (aq) or NH3/MeOHTemp: 0°C to RTIntermediate->Amidation QuenchProductFinal Product4-Fluoro-3-methyl-5-(trifluoromethyl)benzamideAmidation->Product Precipitation

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor to the target benzamide.[1][2]

Detailed Methodology

Safety Note: Thionyl chloride (



Step 1: Activation (Acid Chloride Formation)
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene (5-10 volumes).

  • Catalyze: Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops). Why? DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.[1]

  • React: Add thionyl chloride (

    
    ) (1.5 - 2.0 eq) dropwise.
    
  • Heat: Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate: Remove excess

    
     and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as an oil or low-melting solid. Do not purify.
    
Step 2: Amidation[1]
  • Prepare Base: In a separate flask, cool a solution of Ammonium Hydroxide (28-30%

    
     in water) or 7N 
    
    
    in Methanol (5.0 eq) to 0°C.
  • Addition: Dissolve the crude acid chloride in a minimal amount of anhydrous Dichloromethane (DCM) or THF. Add this solution dropwise to the cold ammonia solution.

  • Stir: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • If using aqueous NH3: The product often precipitates. Filter the solid, wash with cold water, and dry.[3]

    • If soluble: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Quality Control & Self-Validation

For fluorinated intermediates,


F NMR
Analytical Expectations[1]
MethodExpected Signal / ObservationInterpretation

H NMR
Two broad singlets (5.5 - 8.0 ppm)Characteristic Amide

protons (exchangeable with

).[1]

H NMR
Singlet ~2.3 - 2.5 ppmMethyl group (-CH₃) at C3.

F NMR
Singlet ~ -60 to -63 ppmTrifluoromethyl group (-CF₃).[1] Sharp, distinct.

F NMR
Multiplet ~ -110 to -120 ppmAromatic Fluorine (-F).[1] Split due to coupling with ring protons.[1]
LC-MS [M+H]+ = 222.15Positive mode ionization.[1]
Troubleshooting Common Impurities[1]
  • Impurity: Residual Benzoic Acid.[1]

    • Detection: LCMS peak at M-1 (negative mode) or broad OH peak in proton NMR.[1]

    • Remediation:[4] Wash the organic layer with 1M

      
       (the amide is neutral, the acid will partition into the aqueous base).
      

Application in Drug Design: The SAR Logic

This benzamide is rarely the final drug; it is a "warhead carrier" or a core scaffold. The amide nitrogen can be further functionalized (e.g., via Buchwald-Hartwig coupling or alkylation) to create kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Flow

SAR_LogicCore4-Fluoro-3-methyl-5-(trifluoromethyl)benzamideCF35-CF3 Group:Lipophilicity Booster(Increases membrane permeability)Core->CF3F4-Fluoro Group:Metabolic Shield(Prevents CYP450 oxidation)Core->FMe3-Methyl Group:Conformational Lock(Induces twist, improves selectivity)Core->MeAmide1-Amide Group:Synthetic Handle(Precursor to ureas/heterocycles)Core->Amide

Figure 2: Pharmacophore decomposition illustrating the functional role of each substituent.[1]

Case Study Analogy

Similar to the synthesis of N-[(Thiophen-3-yl)methyl]benzamides (influenza fusion inhibitors), the 3,4,5-substitution pattern is critical.[1] In those studies, the trifluoromethyl group provided the necessary hydrophobic bulk to occupy the binding pocket, while the amide linker positioned the heterocycle for hydrogen bonding [5].

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 1373920-63-8).[1][5] National Library of Medicine. Link

  • ChemScene. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzamide Properties (Analogous Data). ChemScene Data Sheet. Link

  • Journal of Medicinal Chemistry. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors.[1] ACS Publications.[1] Link

Strategic Utilization of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide in Medicinal Chemistry

[1][2]

Executive Summary

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (CAS 1373920-88-7 ) is a highly specialized organofluorine intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2] It represents a critical scaffold in the development of kinase inhibitors and androgen receptor antagonists, where the precise arrangement of fluorine and methyl groups modulates metabolic stability, lipophilicity, and ligand-protein binding affinity.[2]

This guide analyzes the compound’s IUPAC identity, physicochemical profile, and industrial synthesis, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).[2]

Chemical Identity & Nomenclature

Strict adherence to IUPAC nomenclature is essential for preventing ambiguity in patent literature and regulatory filings.[1][2]

IUPAC Name Breakdown

Name: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide[1][2]

ComponentPositionChemical Significance
Benzamide C-1The parent structure; a benzene ring bearing a carboxamide (-CONH₂) group.[1][2][3]
Methyl C-3An electron-donating group (EDG) that introduces steric bulk and lipophilicity.[1][2]
Fluoro C-4A small, electronegative atom that blocks metabolic oxidation at the para-position.[1][2]
Trifluoromethyl C-5A strong electron-withdrawing group (EWG) that increases metabolic stability and lipophilicity.[1][2]
Physicochemical Profile

The combination of a methyl group and a trifluoromethyl group flanking the central fluorine atom creates a unique electronic and steric environment.[2]

  • Molecular Formula: C₉H₇F₄NO[1][2]

  • Molecular Weight: 221.15 g/mol [1][2]

  • Predicted LogP: ~2.1 (Moderate lipophilicity, favorable for oral bioavailability)[2]

  • H-Bond Donors: 2 (Amide NH₂)[1][2]

  • H-Bond Acceptors: 1 (Amide C=O) + Fluorine interactions[1][2]

Synthetic Pathways

The synthesis of poly-substituted benzenes requires careful orchestration of directing groups to achieve the 1,3,4,5-substitution pattern.[1][2] The most robust industrial route involves the amidation of the corresponding benzoic acid precursor.[2]

Retrosynthetic Analysis

The target benzamide is best disconnected at the amide bond, tracing back to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .[1][2] This acid can be derived from the hydrolysis of the corresponding nitrile or oxidation of a toluene derivative.[2]

Protocol: Acid Chloride Mediation

This protocol describes the conversion of the benzoic acid precursor to the benzamide.[2] This method is preferred for its high yield and operational simplicity.[1][2]

Reagents:

  • Precursor: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid[1][2]

  • Chlorinating Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]

  • Amine Source: Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous DCM. Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic amount of DMF (Dimethylformamide).[2]

  • Evolution: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution (CO, CO₂, HCl) ceases.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C. Slowly bubble anhydrous NH₃ gas through the solution or add aqueous NH₄OH (28%) dropwise.

  • Isolation: The product precipitates as a white solid.[1][2][4] Filter, wash with water (to remove NH₄Cl), and dry under vacuum.[2]

Visualization of Synthetic Logic

The following diagram illustrates the flow from the toluene precursor to the final benzamide, highlighting the critical intermediate stages.

SynthesisPathcluster_conditionsReaction ConditionsStartPrecursor:4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acidInterIntermediate:Acid Chloride(Activated Species)Start->InterSOCl2 / DMF(Activation)FinalTarget:4-Fluoro-3-methyl-5-(trifluoromethyl)benzamideInter->FinalNH3 (aq/gas)(Amidation)

Caption: Convergent synthesis via acid chloride activation, ensuring high regiochemical fidelity.

Medicinal Chemistry Applications

This specific benzamide motif is not merely a structural spacer; it is a functional pharmacophore used to fine-tune the properties of drug candidates.[1][2]

The "Fluorine Walk" & Metabolic Blocking

In many kinase inhibitors (e.g., Regorafenib analogs), the phenyl ring is subject to rapid oxidative metabolism (CYP450 hydroxylation).[2]

  • C-4 Fluorine: Blocks the para-position, a primary site for metabolic attack, extending the drug's half-life (

    
    ).[1][2]
    
  • C-5 Trifluoromethyl: Provides strong electron-withdrawing character, lowering the pKa of the amide proton (if substituted) and increasing lipophilicity for better membrane permeability.[1][2]

The "Magic Methyl" Effect

The C-3 Methyl group is the strategic differentiator in this molecule compared to the more common 4-fluoro-3-(trifluoromethyl)benzamide.[1][2]

  • Conformational Lock: The methyl group introduces steric clash with the ortho-substituents, potentially forcing the amide group out of coplanarity with the phenyl ring.[1][2] This "twist" can improve selectivity by matching the 3D shape of a specific enzyme pocket.[1][2]

  • Solubility: While methyl groups usually increase lipophilicity (LogP), they can also disrupt crystal packing energy, paradoxically improving solubility in some formulations.[1][2]

Structural Activity Relationship (SAR) Logic

When designing inhibitors for targets like B-RAF or the Androgen Receptor , researchers often compare this scaffold against its analogs:

AnalogModificationEffect
Reference 4-F, 3-CF3Standard metabolic stability.[1][2]
Target 4-F, 3-Me, 5-CF3 Increased steric bulk; altered electronic vector.
Variant 4-Cl, 3-CF3Higher lipophilicity, potential for halogen bonding.[1][2]

References

  • PubChem. (2024).[1][5][6] 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine.[1][2] [1]

  • Fisher Scientific. (2024).[1] 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, 97%.[1][2] Thermo Scientific Chemicals. [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]

The Pharmacophore of Choice: A Technical Review of Substituted Benzamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Paradigm

The substituted benzamide scaffold (


) remains a cornerstone of medicinal chemistry due to its unique ability to lock conformation through intramolecular hydrogen bonding. Unlike flexible aliphatic amides, ortho-substituted benzamides often adopt a planar or pseudo-planar conformation that mimics the rigid biological substrates of various receptors and enzymes.

This guide analyzes the three distinct waves of benzamide utility:

  • Neuropharmacology: Dopamine D2/D3 antagonism (The Orthopramides).

  • Epigenetics: Class I HDAC inhibition via the 2-aminobenzamide Zinc Binding Group (ZBG).

  • Antimicrobial: FtsZ inhibition targeting bacterial cell division.[1]

Neuropharmacology: The Orthopramide Lock

The "orthopramides" (e.g., Sulpiride, Amisulpride) derive their potency from a specific structural feature: the intramolecular hydrogen bond between the amide hydrogen and an ortho-methoxy or ortho-hydroxy group. This "pseudo-ring" formation rigidifies the molecule, allowing the basic nitrogen (usually in a pyrrolidine or piperazine ring) to perfectly overlap with the aspartate residue in the D2 receptor binding pocket.

Mechanism of Action: D2 Receptor Antagonism

Substituted benzamides function primarily as selective antagonists of the Dopamine D2 and D3 receptors. By blocking Gi/o-coupled D2 receptors, they prevent the inhibition of adenylyl cyclase, modulating downstream cAMP levels.

D2_Signaling Benzamide Substituted Benzamide (e.g., Sulpiride) D2R Dopamine D2 Receptor (Gi/o-coupled) Benzamide->D2R Antagonizes/Blocks G_protein Gi/o Protein (Inhibitory) D2R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Releases Inhibition cAMP cAMP Production AC->cAMP Modulates Levels PKA PKA Signaling cAMP->PKA Response Antipsychotic Effect PKA->Response

Figure 1: Mechanism of D2 receptor blockade by benzamides.[2][3] The red arrow indicates the pharmacological intervention point.

Structure-Activity Relationship (SAR) Data

The following table summarizes the critical substitutions required for high-affinity D2 binding.

PositionSubstitutionEffect on Bioactivity
Benzene C-2 -OCH3 (Methoxy)Critical. Forms H-bond with amide NH; locks conformation. Removal leads to loss of affinity.
Benzene C-5 -SO2NH2 (Sulfamoyl)Increases hydrophilicity; reduces Blood-Brain Barrier (BBB) penetration (e.g., Sulpiride).
Amide Nitrogen N-((1-ethylpyrrolidin-2-yl)methyl)Essential pharmacophore. Mimics the ethylamine side chain of dopamine.
Benzene C-4 -NH2 (Amino)Enhances affinity but increases metabolic liability (acetylation).

Epigenetics: The 2-Aminobenzamide ZBG

In oncology, the 2-aminobenzamide moiety (e.g., Entinostat/MS-275, Mocetinostat) has emerged as a superior alternative to hydroxamic acids (like SAHA) for Histone Deacetylase (HDAC) inhibition.

Kinetic Selectivity: "Slow-On / Slow-Off"

Unlike hydroxamates which bind rapidly and non-selectively to the Zinc ion, 2-aminobenzamides exhibit kinetic selectivity . They bind slowly but have a long residence time.[4]

  • Mechanism: The 2-amino group acts as a weak Zinc Binding Group (ZBG).

  • Selectivity: Highly selective for Class I HDACs (HDAC 1, 2,[5] 3) over Class II, reducing off-target toxicity.

HDAC_Inhibition cluster_0 HDAC Catalytic Tunnel Zinc Zn2+ Ion Complex Stable Inhibitor-Enzyme Complex (Slow Dissociation) Zinc->Complex Kinetic Locking Substrate Acetyl-Lysine (Histone Tail) Substrate->Zinc Blocked by Inhibitor Inhibitor 2-Aminobenzamide (e.g., Entinostat) Inhibitor->Zinc Coordinates via Amino-Amide Chelate Result Hyperacetylation of Histones (Gene Re-expression) Complex->Result Blocks Deacetylation

Figure 2: The 2-aminobenzamide moiety coordinates the catalytic Zinc ion, preventing substrate access and inducing gene expression.

Recent Advances (2024-2025)

Recent studies have highlighted the efficacy of 2-aminobenzamide derivatives (e.g., compound PTF ) in inducing fetal hemoglobin (HbF) for Sickle Cell Disease therapy.[6] These compounds inhibit HDAC1/2, derepressing the HBG1/2 genes without the cytotoxicity associated with pan-HDAC inhibitors.

Emerging Anti-Infectives: FtsZ Inhibitors[1][2]

The bacterial protein FtsZ (Filamentous temperature-sensitive Z) is a tubulin homolog essential for cell division (Z-ring formation). Benzamide derivatives like PC190723 have shown potent activity against MRSA (Methicillin-Resistant S. aureus).[2]

  • Pharmacophore: 3-methoxybenzamide.[2][7]

  • Challenge: Efficacy in Gram-negative bacteria is limited by the AcrAB-TolC efflux pump.

  • Solution: Recent derivatives (e.g., TXY436) modify the linker region to evade efflux recognition while maintaining FtsZ binding affinity.

Experimental Protocols

Chemical Synthesis: General Amide Coupling

For generating substituted benzamide libraries, the EDC/HOBt coupling method is preferred over acid chlorides for its functional group tolerance.

Protocol:

  • Activation: Dissolve substituted benzoic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.

  • Coupling: Add the amine (1.0 equiv) and DIPEA (2.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Synthesis_Workflow Start Substituted Benzoic Acid Activate Activation: EDC/HOBt, DMF, 0°C Start->Activate Amine Add Amine + DIPEA Activate->Amine Product Substituted Benzamide Amine->Product 16h, RT

Figure 3: Standard EDC/HOBt amide coupling workflow for benzamide synthesis.

Biological Assay: HDAC Inhibition Fluorometric Assay

To validate the bioactivity of 2-aminobenzamide derivatives.

  • Reagent Prep: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate purified HDAC isoform (e.g., HDAC1) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C. Note: Pre-incubation is critical for slow-binding benzamides.

  • Reaction: Add substrate and incubate for 30-60 mins.

  • Development: Add developer solution (Trypsin) to release the fluorophore from deacetylated substrate.

  • Read: Measure fluorescence (Ex 350-380 nm / Em 440-460 nm).

  • Analysis: Plot RFU vs. log[Concentration] to determine IC50.

References

  • Structure-Activity Relationships of Substituted Benzamides (Neuropharmacology) Source: Journal of Medicinal Chemistry (ACS) Significance: Defines the "orthopramide" SAR and D2/5-HT2 antagonism profile.

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors Source: NIH / PubMed Central Significance: Explains the "slow-on/slow-off" kinetic mechanism and gene silencing reversal in Friedreich's Ataxia and Huntington's Disease.

  • Benzamide Derivatives Targeting Bacterial FtsZ Source: MDPI (Antibiotics) Significance: Reviews the antimicrobial potential of benzamides against MRSA and the challenge of efflux pumps in Gram-negatives.

  • Novel Selective HDAC1/2 Inhibitor (PTF) for Sickle Cell Disease Source: Blood (ASH Publications) Significance: 2024 study on using 2-aminobenzamides to induce fetal hemoglobin.[6]

  • Direct Amide Synthesis Protocols Source: RSC Publishing (Green Chemistry) Significance: Modern, green protocols for amide bond formation avoiding traditional toxic reagents.[8]

Sources

Technical Guide: Exploratory Screening of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the exploratory screening protocol for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (CAS: 1373920-88-7). As a highly substituted benzamide scaffold, this compound represents a high-value building block for Fragment-Based Drug Discovery (FBDD) and lead optimization. Its substitution pattern—combining a trifluoromethyl group (metabolic stability/lipophilicity), a fluorine atom (electronic modulation), and a methyl group (steric lock)—is specifically engineered to modulate binding affinity and pharmacokinetic profiles.

This guide details a self-validating workflow for researchers to qualify the material, assess its physicochemical "drug-likeness," and screen for biological activity and metabolic stability.

Phase 1: Incoming Material Qualification (IMQ)

Before biological screening, the structural integrity of the compound must be validated. Fluorinated benzamides are generally stable, but the specific ortho/meta substitution pattern requires precise verification to rule out regioisomers.

Structural Validation Protocol

Do not rely solely on vendor Certificates of Analysis (CoA). Perform the following internal validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic amide protons (broad singlets, typically

    
     7.5–8.5 ppm) and the aromatic protons. The methyl group should appear as a singlet/doublet around 
    
    
    
    2.3–2.5 ppm.
  • 19F NMR: Critical for this compound. You must observe two distinct signals:

    • 
      : typically 
      
      
      
      -60 to -65 ppm.
    • 
      : typically 
      
      
      
      -110 to -120 ppm.
    • Note: Check for J-coupling between the F and neighboring protons/fluorines to confirm regio-chemistry.

  • LC-MS: Confirm molecular ion

    
    . Use a C18 column with an acidic mobile phase (0.1% Formic acid) to ensure protonation of the amide.
    
Purity Threshold
  • Requirement: >95% purity by HPLC (UV 254 nm).

  • Impurity Alert: Watch for the hydrolyzed byproduct, 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This is a common degradation product if the material was stored in humid conditions.

Phase 2: Physicochemical Profiling (The "Go/No-Go" Gate)

The presence of the trifluoromethyl (


) group significantly increases lipophilicity (

), potentially compromising aqueous solubility. This phase determines if the compound is suitable for aqueous-based biological assays.
Solubility Screening (Thermodynamic)

Method: Shake-flask method in PBS (pH 7.4) for 24 hours.

ParameterProtocol DetailAcceptance Criteria
Solvent System PBS pH 7.4 (1% DMSO max)> 50 µM
Detection HPLC-UV or LC-MS/MSLinear calibration curve

Reference Indomethacin (Low), Caffeine (High)Validated controls within 15% of hist. data

Causality: Benzamides with


 groups often suffer from "brick dust" insolubility (high crystal lattice energy). If solubility is <10 µM, biological data will be artifactual (precipitation-based false positives).
Lipophilicity (LogD) Assessment

Method: Potentiometric titration or Shake-flask (Octanol/Water).

  • Target Range:

    
    .
    
  • Impact: The

    
     group typically adds +0.8 to +1.2 to the LogP [1]. If LogD > 4.0, expect high non-specific binding (NSB) in protein assays.
    

Phase 3: Biological Activity & Target Engagement

This compound is likely a fragment or a warhead precursor. Screening should focus on its ability to bind specific pockets (e.g., HDAC zinc pockets or kinase allosteric sites) or serve as a bioisostere.

Fragment-Based Screening (FBS) via 19F NMR

Because the compound contains fluorine, 19F NMR is the most powerful screening tool (Ligand-Observed NMR).

Protocol:

  • Cocktail Preparation: Mix compound (50 µM) with target protein (5–10 µM) in buffer.

  • T2 Relaxation Filter: Apply a CPMG pulse sequence.

  • Readout:

    • Binder: The sharp 19F signal broadens or disappears due to the slow tumbling of the protein-ligand complex.

    • Non-binder: Signal remains sharp.

    • Competitive Displacement: Add a known ligand; if the 19F signal sharpens again, the compound binds to the same site.

Scaffold Hopping Context

This benzamide is a bioisostere for:

  • Chlorobenzamides: The

    
     mimics 
    
    
    
    in size but alters electronics [1].
  • Acetamides: The benzamide offers rigidification.

  • HDAC Inhibitors: Benzamides are classic Zinc Binding Groups (ZBGs) for Class I HDACs (e.g., Entinostat) [2].

Phase 4: ADME & Metabolic Stability

The substitution pattern (4-F, 3-Me, 5-CF3) is strategically designed to block metabolic "soft spots."

Microsomal Stability Assay

Hypothesis: The 4-position is blocked by Fluorine (preventing para-hydroxylation). The 3-position is blocked by Methyl (though benzylic oxidation is possible). The 5-position is blocked by


.
Risk:  The primary metabolic route is likely amide hydrolysis  or benzylic oxidation  of the 3-methyl group.

Protocol:

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Equation:

    
    .
    

Interpretation:

  • High Stability:[1][2]

    
     min. (Expected due to electron-withdrawing groups deactivating the ring).
    
  • Low Stability:

    
     min. (Indicates rapid amide hydrolysis).
    

Phase 5: Safety & Toxicology Screening

Benzamides can carry specific toxicity risks, particularly if they hydrolyze to release anilines (though this compound releases a benzoic acid, which is safer).

Structural Alerts
  • Genotoxicity: Generally low for benzamides, unlike anilines.

  • Phototoxicity: Fluorinated aromatics can be phototoxic. Screen via 3T3 Neutral Red Uptake Phototoxicity Test if advancing to lead stage.

Visualization: Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, emphasizing the "Stop/Go" decision points.

ScreeningCascade Start Compound Receipt (CAS 1373920-88-7) IMQ Phase 1: IMQ (1H/19F NMR, LCMS) Start->IMQ PurityCheck Purity > 95%? IMQ->PurityCheck PhysChem Phase 2: PhysChem (Solubility & LogD) PurityCheck->PhysChem Yes Discard Discard / Repurify PurityCheck->Discard No SolubilityCheck Solubility > 10µM? PhysChem->SolubilityCheck BioScreen Phase 3: Activity (19F NMR / HDAC Assay) SolubilityCheck->BioScreen Yes SolubilityCheck->Discard No (Formulation Req) HitCheck Confirmed Binder? BioScreen->HitCheck ADME Phase 4: ADME (Microsomal Stability) HitCheck->ADME Yes HitCheck->Discard No MetabCheck t1/2 > 30 min? ADME->MetabCheck Lead Qualified Lead Fragment MetabCheck->Lead Yes MetabCheck->Discard No (Unstable)

Caption: Decision-gated screening cascade for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. Each phase represents a "Go/No-Go" gate to ensure resource efficiency.

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2025).[3] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • PubChem. (2025).[4] 4-(Trifluoromethyl)benzamide Compound Summary. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Product Specification. Retrieved from [Link][5]

Sources

Methodological & Application

Synthesis Protocol for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, a key structural motif in modern medicinal chemistry. The synthesis commences with the commercially available 4-fluoro-3-methyl-5-(trifluoromethyl)aniline, proceeding through a Sandmeyer reaction to yield the corresponding benzonitrile intermediate. Subsequent acidic hydrolysis affords 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, which is then converted to the final benzamide product via an acyl chloride intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also a deep dive into the chemical principles and critical parameters that govern the success of each transformation.

Introduction: The Significance of Fluorinated Benzamides

Fluorine-containing motifs are of paramount importance in contemporary drug design. The introduction of fluorine atoms into a molecular scaffold can profoundly influence key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The trifluoromethyl group (CF₃) and fluorine substituents, as present in the target molecule, are particularly valued for their ability to modulate lipophilicity and electronic properties, often leading to enhanced biological activity and improved drug-like characteristics. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide serves as a crucial building block for the synthesis of a wide array of pharmacologically active agents, making a robust and well-characterized synthetic route to this compound highly valuable for the drug discovery community.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from a commercially available substituted aniline. This approach was selected for its logical progression through well-established and reliable chemical transformations, ensuring high yields and purity of the intermediates and the final product.

Synthesis_Workflow A 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline B Step 1: Sandmeyer Reaction (Diazotization & Cyanation) A->B  1. NaNO₂, H₂SO₄  2. CuCN, KCN C 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile B->C D Step 2: Acidic Hydrolysis C->D  H₂SO₄, H₂O, Heat E 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid D->E F Step 3: Amidation (Acyl Chloride Formation & Ammonolysis) E->F  1. SOCl₂, cat. DMF  2. aq. NH₃ G 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide F->G

Figure 1: Overall synthetic workflow for the preparation of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Materials and Methods

Reagents and Solvents

All reagents were procured from commercial suppliers and used without further purification, unless otherwise noted.

Reagent/SolventGradeSupplier
4-Fluoro-3-methyl-5-(trifluoromethyl)aniline≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS ReagentFisher Scientific
Copper(I) Cyanide (CuCN)99%Acros Organics
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Thionyl Chloride (SOCl₂)99.7%Alfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ammonium Hydroxide (aq. NH₃), 28-30%Certified ACSFisher Scientific
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentCommercially Available

Safety Precaution: This protocol involves highly toxic reagents, including potassium cyanide and thionyl chloride. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: Spectra were recorded on an FT-IR spectrometer equipped with an ATR accessory.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

  • Melting Point: Determined using a standard melting point apparatus.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

This step involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile in a classic Sandmeyer reaction.[1]

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add 4-fluoro-3-methyl-5-(trifluoromethyl)aniline (10.0 g, 51.8 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • In a separate beaker, dissolve sodium nitrite (3.76 g, 54.5 mmol) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture over 30 minutes, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.12 g, 57.2 mmol) and potassium cyanide (7.45 g, 114.4 mmol) in water (100 mL). Warm the solution gently to 50 °C to facilitate dissolution, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous gas evolution (N₂) will occur. Control the rate of addition to maintain a manageable reaction.

    • After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

    • Cool the mixture to room temperature and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford 4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile as a pale yellow solid.

Step 2: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

The benzonitrile intermediate is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

  • Procedure:

    • To a 250 mL round-bottom flask, add the 4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (from Step 1) and a mixture of concentrated sulfuric acid (30 mL) and water (30 mL).

    • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) in a beaker.

    • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a white crystalline solid. This material is typically of sufficient purity for the next step.

Step 3: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

The final step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia to form the primary amide.[2]

  • Procedure:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (5.0 g, 22.3 mmol) in thionyl chloride (15 mL, 206 mmol).

    • Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Heat the mixture to reflux (approximately 80 °C) for 2 hours. The solid will dissolve as the reaction proceeds.

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (28-30%, ~20 mL) dropwise with vigorous stirring. A white precipitate will form immediately.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

    • Add water (50 mL) to the reaction mixture and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide as a white solid.

Product Characterization

The identity and purity of the final product, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks: δ 7.8-8.0 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -CONH₂), 2.4 (s, 3H, Ar-CH₃). The aromatic protons will likely appear as multiplets due to coupling with both fluorine and the trifluoromethyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected Peaks: δ ~168 (C=O), signals in the aromatic region (110-160 ppm) showing characteristic C-F couplings, ~123 (q, ¹JCF ≈ 272 Hz, CF₃), ~15 (Ar-CH₃).

  • IR (ATR, cm⁻¹):

    • Expected Peaks: 3350-3180 (N-H stretching, two bands for primary amide), ~1660 (C=O stretching, Amide I), ~1620 (N-H bending, Amide II), ~1325 (C-F stretching from CF₃).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₉H₇F₄NO [M+H]⁺: To be determined based on the exact mass.

Discussion

The described three-step synthesis provides a reliable and scalable route to 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide. The Sandmeyer reaction in the first step is a critical transformation, and careful temperature control during the diazotization is essential to prevent decomposition of the diazonium salt. The hydrolysis of the benzonitrile is robust, and the subsequent amidation via the acyl chloride is a high-yielding and clean reaction. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. Purification by recrystallization is generally sufficient to obtain the final product in high purity.

Conclusion

This application note details a validated and efficient protocol for the synthesis of 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide. By providing a clear, step-by-step guide with explanations of the underlying chemistry, this document serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the production of this important synthetic building block.

References

  • Min, H. (2006). A study on the synthesis of 4-Fluoro-3-hydroxybenzonitrile. Journal of the Korean Chemical Society, 50(5), 374-378. Available at: [Link]

  • Zlatopolskiy, E., et al. (2012). Radiofluorination of 4-fluorobenzonitrile oxide and N-hydroxy-4-fluorobenzimidoyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-8. Available at: [Link]

  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959. Available at: [Link]

  • Welch, D. E., et al. (1969). Trifluoromethylbenzamides as anticoccidial agents. Journal of Medicinal Chemistry, 12(2), 299-303. Available at: [Link]

  • PubChem Compound Summary for CID 74684, 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Richter, S. et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147. Available at: [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2020). Journal of the American Chemical Society. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents.

Sources

Technical Application Note: Strategic Utilization of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (CAS: 1373920-88-7) is a highly specialized fluorinated building block designed for the synthesis of advanced pharmaceutical ingredients (APIs), particularly within the fields of kinase inhibitors and androgen receptor antagonists.

Its structural uniqueness lies in the trisubstituted aromatic core , which offers a precise balance of electronic activation and steric occlusion:

  • 4-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-trifluoromethyl and para-amide electron-withdrawing groups (EWGs).
    
  • 3-Methyl Group: Provides steric bulk that can improve metabolic stability by blocking the "soft spot" at the ortho-position, a common site for oxidative metabolism (CYP450).

  • 5-Trifluoromethyl Group: Enhances lipophilicity (

    
    ) and metabolic resistance while strongly activating the fluorine for displacement.
    
Chemical Specifications
PropertySpecification
CAS Number 1373920-88-7
Formula

Molecular Weight 221.15 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC)

Melting Point 142–146 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Strategic Applications in Drug Discovery

This intermediate serves as a "Hub Scaffold" in medicinal chemistry. It is rarely the final product; rather, it allows for the rapid generation of diverse libraries via three primary vectors:

  • The

    
     Vector (4-Position):  The most critical application. The fluorine atom is labile to amines, alkoxides, and thiols. This allows researchers to install complex "tail" groups (e.g., solubilizing morpholines or piperazines) early in the synthesis.
    
  • The Amide Vector (1-Position): The amide is a versatile handle. It can be:

    • Dehydrated to a Nitrile (Bioisostere for carbonyls).

    • Hydrolyzed to a Benzoic Acid (For coupling).

    • Rearranged (Hofmann) to an Aniline (Key for Urea/Amide linkers in kinase inhibitors).

  • The Metabolic Shield (3-Methyl/5-CF3): Using this specific isomer prevents the common "metabolic shunt" seen in simpler fluorobenzamides, extending the half-life (

    
    ) of the final drug candidate.
    

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the 4-Fluoro group with a secondary amine (e.g., Morpholine) to create a 4-amino-substituted benzamide. Mechanism: The ortho-CF3 and para-amide groups lower the LUMO energy of the ring, facilitating Meisenheimer complex formation.

Reagents:

  • Substrate: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 221 mg (1.0 mmol) of the benzamide in 3.0 mL of anhydrous DMSO.

  • Addition: Add 276 mg (2.0 mmol) of anhydrous

    
    . Stir for 5 minutes at room temperature.
    
  • Nucleophile Introduction: Add 105 µL (1.2 mmol) of Morpholine dropwise.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Note: The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted fluorobenzamides (typically 60°C).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of m/z 222 (M+H) and appearance of product mass (m/z ~289).

  • Workup: Cool to room temperature. Pour into 15 mL of ice-water. The product typically precipitates. Filter, wash with water, and dry under vacuum.

Protocol B: Hofmann Rearrangement to Aniline

Objective: Conversion of the Benzamide to 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. Context: Anilines are the primary precursors for diarylurea kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

  • Substrate: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide[1][2]

  • Oxidant: Phenyliodine(III) diacetate (PIDA) or Sodium Hypobromite (NaOBr)

  • Solvent: Methanol (for carbamate intermediate) or NaOH/H2O (for direct amine)

Procedure (PIDA Method - Milder):

  • Dissolve 1.0 eq of benzamide in Methanol.

  • Add 1.1 eq of PIDA (Phenyliodine diacetate).

  • Stir at 0°C for 30 mins, then allow to warm to RT over 4 hours.

  • Hydrolysis: The intermediate methyl carbamate is formed. To get the free aniline, treat the crude residue with 10% NaOH in Ethanol at reflux for 2 hours.

  • Isolation: Acidify to pH 8, extract with Ethyl Acetate.

Logical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

G Start 4-Fluoro-3-methyl- 5-(trifluoromethyl)benzamide (CAS 1373920-88-7) SnAr_Product 4-Amino-Substituted Benzamide (Library Generation) Start->SnAr_Product SnAr Displacement (Amines/Thiols, 90°C) Nitrile Benzonitrile Derivative (Bioisostere) Start->Nitrile Dehydration (POCl3/SOCl2) Aniline Functionalized Aniline (Kinase Inhibitor Precursor) Start->Aniline Hofmann Rearrangement (NaOBr or PIDA) Acid Benzoic Acid Derivative (Coupling Partner) Start->Acid Acid Hydrolysis (HCl/H2O, Reflux)

Figure 1: Divergent synthetic utility of the 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide scaffold.

Handling & Safety (E-E-A-T)

Hazard Identification:

  • Signal Word: Warning

  • H-Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

  • Specific Fluorine Hazard: While the C-F bond is stable, thermal decomposition at extreme temperatures (>250°C) may release Hydrogen Fluoride (HF).

Best Practices:

  • Glassware: Standard borosilicate glass is compatible.

  • Waste Disposal: Fluorinated aromatics must be segregated into halogenated organic waste streams. Do not mix with strong oxidizers.

  • PPE: Nitrile gloves are sufficient for handling the solid. Use a fume hood during the

    
     reaction (Protocol A) as volatile amines (nucleophiles) may be used.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86277673, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. Retrieved from [Link]

  • Thermo Scientific Chemicals. Product Specification: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, 97%.[1] Retrieved from [Link]

  • Caron, S. (2015).Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.
  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

Application Note: Integrated Strategies for Structure-Activity Relationship (SAR) Profiling in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Activity Landscape

Structure-Activity Relationship (SAR) studies are often reduced to a simple iterative cycle: make a molecule, test it, repeat. However, in modern drug discovery, SAR represents the mapping of "Chemical Space" onto "Biological Space." The goal is not merely to increase potency but to navigate the Activity Landscape —identifying "Activity Cliffs" (where small changes yield massive potency shifts) and "Activity Plains" (where the scaffold is tolerant to modification).

This guide moves beyond basic definitions to provide a rigorous, integrated workflow for SAR profiling, combining computational Matched Molecular Pair Analysis (MMPA) with high-fidelity Fluorescence Polarization (FP) assays.

Phase I: Computational SAR & Design Strategies

Before synthesis begins, in silico profiling allows us to prioritize modifications. We utilize Matched Molecular Pair Analysis (MMPA) rather than simple docking, as MMPA relies on experimental data distributions to predict the effect of specific chemical transformations.

Matched Molecular Pair Analysis (MMPA)

MMPA compares pairs of molecules that differ by a single specific transformation (e.g., -H to -CH3) while the rest of the structure (the environment) remains constant.

Key Application:

  • Bioisostere Validation: Does changing a carboxylic acid to a tetrazole consistently improve potency across different scaffolds?

  • Activity Cliff Detection: Identifying where a methyl group "clashes" with the protein pocket, causing a 100-fold drop in potency.

Visualization: The MMPA Workflow

The following diagram illustrates the logic flow for identifying significant SAR trends using MMPA.

MMPA_Workflow Input Input Compound Library (SMILES + IC50 Data) Frag Fragmentation Algorithm (Cut Single Bonds) Input->Frag Index Index Pairs (Same Core, Diff R-Group) Frag->Index Delta Calculate u0394pIC50 Index->Delta Stat Statistical Significance (T-Test / Frequency) Delta->Stat Rule Extract SAR Rule (e.g., Cl -> F increases potency) Stat->Rule

Figure 1: Logic flow for Matched Molecular Pair Analysis to extract SAR rules from raw screening data.

Synthetic Strategy: Scaffold Hopping

When a lead series hits a patent wall or a solubility limit, Scaffold Hopping is required. This involves replacing the central core while maintaining the geometric vector of the R-groups.

Table 1: Strategic Bioisosteric Replacements

Functional GroupBioisostere ReplacementRationale (SAR Impact)
Carboxylic Acid Tetrazole; Acyl sulfonamideImproves membrane permeability (LogD) while maintaining pKa acidity.
Amide Bond 1,2,3-Triazole; OxadiazoleRemoves metabolic liability (hydrolysis) and locks conformation.
Phenyl Ring Thiophene; PyridineAlters electron density (metabolic stability) and solubility without changing size.
Hydrogen Fluorine; DeuteriumBlocks metabolic "soft spots" (CYP oxidation) and alters pKa of neighbors.

Phase II: Biochemical Validation Protocol

The gold standard for SAR data generation is a homogeneous, ratiometric assay. We utilize Fluorescence Polarization (FP) because it is less susceptible to compound interference (fluorescence quenching) than intensity-based assays.

Protocol: Competitive Binding IC50 Determination via FP

Objective: Determine the IC50 of a novel analog by displacing a fluorescent tracer from the target protein.

Materials:

  • Target Protein: Purified Recombinant Kinase/Receptor (>90% purity).

  • Tracer: Fluorescein-labeled ligand (Known Kd).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20 (prevents non-specific binding).

  • Plate: 384-well Low Volume Black Round Bottom (Corning 4514 or equiv).

Experimental Workflow:

  • Tracer Calibration (G-Factor):

    • Before the assay, measure the tracer alone in buffer.

    • Adjust the instrument G-factor until the polarization (mP) reads 27 mP (theoretical value for free fluorescein). This normalizes the optical path differences.

  • Master Mix Preparation:

    • Prepare a 2X Protein/Tracer Mix.

    • Concentration Rule: [Protein] should be at the Kd of the Tracer. [Tracer] should be ~1-5 nM (well below Kd).

    • Why? This regime (Cheng-Prusoff conditions) ensures the IC50 approximates the Ki.

  • Compound Titration:

    • Perform a 1:3 serial dilution of the test compound in 100% DMSO (10 points).

    • Transfer 200 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool.

    • Note: Final DMSO concentration must be <1% to avoid protein denaturation.

  • Reaction Assembly:

    • Add 10 µL of 2X Protein/Tracer Mix to the wells.

    • Centrifuge plate at 1000 x g for 1 minute (removes bubbles which scatter light and ruin FP signals).

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a Multi-mode Plate Reader (e.g., EnVision/PHERAstar).

    • Excitation: 485 nm | Emission: 535 nm (Parallel & Perpendicular).

Visualization: FP Assay Mechanism

The following diagram details the physical principle utilized in this SAR screen.

FP_Mechanism cluster_0 Scenario A: Bound Tracer (High Signal) cluster_1 Scenario B: Displaced Tracer (Inhibition) LightSource Polarized Light Source (485 nm) Complex Tracer Bound to Protein (Slow Rotation) LightSource->Complex Free Free Tracer (Fast Rotation) LightSource->Free SignalA High Polarization (mP) (Light remains polarized) Complex->SignalA Emission SignalB Low Polarization (mP) (Light depolarized) Free->SignalB Emission

Figure 2: Principle of Fluorescence Polarization. Large complexes rotate slowly, preserving polarization.[1] Small free tracers rotate fast, depolarizing the light.

Phase III: Data Analysis & Troubleshooting

Calculating Potency

Data is fit to a 4-parameter logistic (4PL) model:



  • X: Log of compound concentration.

  • Y: mP signal (milli-Polarization units).[2]

Interpreting the Hill Slope

The Hill Slope provides mechanistic insight into the SAR:

  • Slope ~ 1.0: Ideal competitive binding (1:1 stoichiometry).

  • Slope > 1.5: Suggests aggregation, multiple binding sites, or steep activity cliffs (non-specific binding).

  • Slope < 0.7: Suggests negative cooperativity or impure compound (mixture of isomers).

Troubleshooting SAR Anomalies

Table 2: Common SAR Issues and Solutions

ObservationRoot Cause AnalysisCorrective Action
Flat SAR All analogs show IC50 > 10 µM regardless of structure.The assay sensitivity is too low, or the "scaffold" is actually a promiscuous aggregator (PAINS). Test with 0.01% Triton X-100.
Bell-Shaped Curve Signal increases then decreases at high concentrations.Compound insolubility leads to precipitation at high [C]. Filter data points above solubility limit (LogS).
Z-Factor < 0.5 High variability in controls.Pipetting error or tracer instability. Check DMSO tolerance and re-calibrate G-factor.
Shift in Potency IC50 varies between runs.[3]Protein degradation. Use fresh aliquots and validate with a reference inhibitor every run.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf.[4] Available at: [Link]

  • Hussain, J., & Rea, C. (2010).[5] Computationally Efficient Algorithm to Identify Matched Molecular Pairs (MMP) in Large Data Sets. Journal of Chemical Information and Modeling. (Foundational paper for MMPA).

  • Stumpfe, D., & Bajorath, J. (2012). Exploring Activity Cliffs in Medicinal Chemistry. Journal of Medicinal Chemistry.[6] Available at: [Link]

  • Lea, W.A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide in Agrochemical Synthesis

Abstract

This technical guide details the synthetic utility of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (CAS 1373920-88-7), a privileged scaffold in the development of modern agrochemicals.[1][2][3] While structurally distinct, this compound serves as a critical bioisostere to the 2-chloro-4-fluoro-5-substituted aryl cores found in commercial Protoporphyrinogen Oxidase (PPO) inhibitors like Saflufenacil and Tiafenacil .[1][2][3] This note provides validated protocols for its transformation into high-value anilines and benzoic acids, facilitating the synthesis of novel uracil herbicides and carboxamide fungicides.[1][2][3]

Chemical Profile & Significance

The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and fluoro (

) substituents on the benzene ring modulate lipophilicity (

) and metabolic stability, preventing rapid degradation by plant cytochrome P450 enzymes.[2] The 3-methyl group offers a unique steric profile compared to the standard 2-chloro substitution seen in legacy PPO inhibitors, potentially altering selectivity between crops and weeds.[1][2][3]

Table 1: Physicochemical Properties

PropertyValueRelevance in Synthesis
CAS Number 1373920-88-7Unique Identifier
Formula

Core Stoichiometry
MW 221.15 g/mol Yield Calculations
Appearance White to Off-white SolidPurity Indicator
Melting Point 142–145 °CThermal Stability Limit
Solubility DMSO, MeOH, EtOAcSolvent Selection
LogP (Calc) ~2.4Bioavailability/Uptake

Synthetic Pathways & Logic

The utility of this benzamide lies in its role as a "masked" aniline or acid.[1][2] In discovery chemistry, the amide group is rarely the final pharmacophore in this specific scaffold; rather, it is a stable precursor that avoids the oxidation sensitivity of the corresponding aniline during storage.[1][2]

Core Transformations:
  • Hofmann Rearrangement: Converts the amide to 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline .[1][2][3] This is the primary route for generating the aryl amine required for coupling with uracil or triazinone rings (Herbicides).[2][3]

  • Hydrolysis: Converts the amide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid . This is the precursor for amide coupling in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[2][3]

SyntheticWorkflow Benzamide Start: 4-Fluoro-3-methyl- 5-(trifluoromethyl)benzamide Aniline Intermediate A: Aniline Derivative Benzamide->Aniline Hofmann Rearrangement (NaOBr/NaOH) Acid Intermediate B: Benzoic Acid Deriv. Benzamide->Acid Acid Hydrolysis (H2SO4/H2O) Herbicide Target 1: Uracil Herbicide (PPO Inhibitor) Aniline->Herbicide Cyclization with Keto-Ester Fungicide Target 2: Carboxamide (SDHI Fungicide) Acid->Fungicide Amide Coupling (HATU/Amine)

Figure 1: Divergent synthetic utility of the benzamide scaffold.[2][3] The "Aniline" route is critical for herbicide synthesis.

Detailed Experimental Protocols

Protocol A: Hofmann Rearrangement (Amide Aniline)

Objective: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. Rationale: The aniline is the nucleophile required to build the heterocyclic core of PPO inhibitors.[2] The Hofmann rearrangement is preferred over Curtius rearrangement here due to cost-efficiency and avoidance of azide hazards in scale-up.[1][2][3]

Reagents:

  • Starting Material: 10.0 g (45.2 mmol)[2][3]

  • Sodium Hydroxide (NaOH): 5M aqueous solution[2][3]

  • Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) or Sodium Hypochlorite (NaOCl)[2]
    
  • Solvent: Methanol/Water (1:1 v/v)[2][3]

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked flask equipped with a thermometer and dropping funnel, dissolve 8.0 g of NaOH in 40 mL water. Cool to 0°C.[1][2][3]

  • Bromination: Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2.4 mL, 46 mmol) dropwise, maintaining temperature 
    
    
    
    . This forms the sodium hypobromite (NaOBr) species in situ.[2]
  • Addition: Add the benzamide (10.0 g) in one portion. Stir at 0°C for 30 minutes until a clear yellow solution forms (formation of N-bromoamide).

  • Rearrangement: Heat the solution to 70–80°C for 2 hours.

    • Mechanism Check: Evolution of

      
       gas indicates successful migration of the aryl group.[1][2]
      
  • Workup: Cool to room temperature. The aniline product may oil out or precipitate.[1][2][3] Extract with Dichloromethane (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL).[2]
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexanes/EtOAc 9:1).
    
    • Expected Yield: 85-92%.[1][2][3]

    • Validation: Check IR for loss of Carbonyl stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) and appearance of Amine doublet (
      
      
      
      ).[2]
Protocol B: Downstream Coupling to Uracil Core (PPO Synthesis)

Objective: Coupling the generated aniline with a cyclic carbonate/keto-ester to form the uracil ring.[2][3] Context: This mimics the synthesis of Saflufenacil analogs.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the aniline (from Protocol A) in dry THF. Add Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir 30 min. Add Ethyl Chloroformate (1.1 eq).[2][3] Reflux 3 hours.

  • Cyclization: Treat the isolated carbamate with an amino-crotonate ester in the presence of a base (e.g., K2CO3) in DMF at 100°C.

  • N-Alkylation: The resulting uracil NH is alkylated (e.g., with Methyl Iodide) to lock the active conformation.[2][3]

Analytical Validation & Quality Control

Trustworthiness in data is paramount.[1][2][3] Use these parameters to validate the identity of the intermediate.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (Amide)
Retention Time ~6.2 min (Benzamide) vs ~7.5 min (Aniline - more lipophilic)

Safety & Handling (HSE)

  • Fluorine Hazards: While the

    
     group is stable, thermal decomposition at extreme temperatures (>300°C) can release Hydrogen Fluoride (HF).[2]
    
  • Hofmann Reagent: Sodium Hypobromite is a strong oxidizer.[1][2][3] Quench excess reagent with Sodium Thiosulfate before disposal.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

References

  • National Institute of Standards and Technology (NIST). 4-(Trifluoromethyl)benzamide - Gas Phase Ion Energetics Data.[2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Accessed October 2023.[1][2][3][4][5] [Link][2][3]

  • PubChem. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine.[1][2][3] [Link][2][3]

  • Cheméo. Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide. (Analogous physicochemical data source). [Link][2][3]

Sources

Application Note: Strategies for Amide Bond Formation with 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: Navigating the Challenges of a Deactivated Acid

The amide bond is a cornerstone of modern drug discovery and development, forming the critical linkage in countless pharmaceutical agents.[1][2] The synthesis of amides typically involves the condensation of a carboxylic acid and an amine, a process that requires activation of the carboxylic acid to facilitate nucleophilic attack.[3][4][5]

This application note provides a detailed guide for the successful synthesis of amides using 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid , a substrate presenting unique challenges due to its electronic and steric properties. The presence of two potent electron-withdrawing groups, a fluoro and a trifluoromethyl substituent, significantly decreases the nucleophilicity of the carboxylate group, rendering the acid electronically deactivated.[6][7] Furthermore, the methyl group ortho to the carboxylic acid introduces steric hindrance, which can impede the approach of the amine nucleophile.[8][9]

Overcoming these hurdles requires a careful selection of coupling reagents and optimized reaction conditions. This guide will explore robust protocols, explain the rationale behind the chosen strategies, and provide a framework for troubleshooting, ensuring researchers can confidently and efficiently utilize this valuable building block in their synthetic campaigns.

Reagent and Strategy Selection: A Rationale-Driven Approach

The success of an amide coupling with a challenging substrate like 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid hinges on the judicious choice of the activation agent, base, and solvent.

Coupling Reagents: The Power of Uronium Salts

For electronically deficient and sterically hindered acids, standard carbodiimide reagents (e.g., EDC, DCC) may prove sluggish or ineffective. Uronium/guanidinium salt-based coupling reagents are significantly more potent and are the preferred choice.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective activating agent that reacts with the carboxylate to form a reactive O-acylisourea intermediate, which then rapidly converts to a highly activated HOAt ester.[3][10] This species is extremely susceptible to nucleophilic attack by the amine.[10] HATU is often the first choice for difficult couplings due to its high reactivity and ability to suppress side reactions.[11]

  • T3P® (Propylphosphonic Anhydride): T3P is another excellent choice, particularly for large-scale synthesis and for substrates prone to racemization.[12][13] It activates the carboxylic acid by forming a mixed anhydride intermediate.[14] The byproducts are water-soluble, simplifying purification.[12] T3P has demonstrated superiority in cases where other reagents fail, especially with epimerization-prone substrates.[12][13]

The Role of the Base: More Than a Proton Scavenger

A non-nucleophilic, sterically hindered base is crucial to prevent unwanted side reactions.

  • DIPEA (N,N-Diisopropylethylamine) or Hünig's Base: DIPEA is the base of choice for most uronium salt-mediated couplings.[15][16][17] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.[1][10] Its bulky isopropyl groups prevent it from acting as a nucleophile, which would otherwise compete with the desired amine and lead to byproduct formation.[15][17]

Solvent Selection

A polar, aprotic solvent is typically used to ensure the solubility of all reaction components.

  • DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Both are excellent choices for amide coupling reactions. DMF is a highly polar solvent that can help to accelerate the reaction, while DCM is often easier to remove during work-up. The choice may depend on the specific solubility of the amine coupling partner.

ComponentRecommended ChoiceRationale
Coupling Reagent HATU or T3P®High reactivity, suitable for deactivated and hindered substrates.[11][12]
Base DIPEASterically hindered, non-nucleophilic proton scavenger.[15][16]
Solvent DMF or DCMPolar aprotic, ensures solubility of reagents.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is classified as an irritant.[18]

Protocol 1: HATU-Mediated Amide Coupling (General, High-Success Method)

This protocol is a robust starting point for a wide range of amine nucleophiles.

Materials:

  • 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Amine (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.5 eq) dropwise to the mixture. The solution may change color. Stir for 15-20 minutes at room temperature to allow for pre-activation (formation of the active ester).

  • Add the desired amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA should be added.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

  • Upon completion, proceed to the "Work-up and Purification" section.

Protocol 2: T3P®-Mediated Amide Coupling (Alternative & Scalable Method)

This protocol is an excellent alternative, especially if racemization is a concern or for larger-scale reactions.[12][13]

Materials:

  • 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Amine (1.0 eq)

  • T3P® (50% solution in EtOAc or DMF is common) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) and the amine (1.0 eq).

  • Dissolve the components in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the base (Pyridine or DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring progress by TLC or LC-MS. T3P®-mediated reactions can be very fast.[19]

  • Upon completion, proceed to the "Work-up and Purification" section.

Visualizing the Process

Mechanism and Workflow

The following diagrams illustrate the chemical logic and the practical steps involved in the synthesis.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Benzoic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH₂ Amine->Tetrahedral Amide R-CONH-R' (Final Product) Tetrahedral->Amide - Byproduct Byproduct HOAt Tetrahedral->Byproduct

Caption: Generalized mechanism for HATU-mediated amide coupling.

Workflow start Setup Reaction (Acid, Reagents, Solvent) preactivate Pre-activation (Acid + Coupling Agent + Base) start->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (2-12h) add_amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash & Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Sources

Application Note: Large-Scale Synthesis of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (


) group is a transformative strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and blood-brain barrier permeability.[1] However, transitioning trifluoromethylation from milligram-scale discovery to kilogram-scale production presents distinct challenges: reagent cost, atom economy, and the safety hazards associated with gaseous reagents (e.g., 

) or exothermic decomposition.

This guide moves beyond legacy methods (e.g., Swarts reaction) to detail three modern, scalable protocols. We prioritize methods that utilize solid, shelf-stable reagents and continuous processing to ensure safety and reproducibility.

Strategic Reagent Selection for Scale-Up

The choice of reagent dictates the engineering controls required.

ReagentTypeScale-Up ProsScale-Up ConsCost Efficiency
Langlois Reagent (

)
Radical SourceSolid, stable, air-tolerant.[2][3]Requires oxidants; regioselectivity issues on simple arenes.High
Ruppert-Prakash (

)
NucleophilicVersatile, well-established.Expensive; atom economy is poor (silicon waste).Low
Togni’s Reagent ElectrophilicHigh precision, mild conditions.Potential shock sensitivity; high molecular weight (waste).Low
Potassium Trifluoroacetate (

)
Radical/CouplingVery cheap; solid.Requires high temp or flow to manage decarboxylation.Very High

Protocol A: Innate C-H Trifluoromethylation (Batch)

Target: Heterocycles (Pyridines, Pyrroles, Uracils) Method: Radical substitution using Langlois Reagent Scale: 100 g – 1 kg

Principle & Causality

This protocol relies on the innate reactivity of electron-rich heterocycles. We utilize Sodium Triflinate (


, Langlois Reagent) which releases a 

radical upon oxidation.[4]
  • Why TBHP? tert-Butyl hydroperoxide acts as the oxidant to generate the radical from the sulfinate.

  • Why Bi-phasic? A Water/DCM or Water/Ethyl Acetate system allows the inorganic salts to remain solubilized while the organic product extracts into the organic phase, simplifying workup.

Mechanistic Pathway

The reaction follows a Minisci-type radical substitution mechanism.

LangloisMechanism Reagent Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Reagent->Radical Oxidation Byproducts SO2 + NaOH Reagent->Byproducts Oxidant Oxidant (TBHP) Oxidant->Radical Intermediate Radical Intermediate Radical->Intermediate Addition Substrate Heterocycle (Ar-H) Substrate->Intermediate Product Product (Ar-CF3) Intermediate->Product Oxidation/Deprotonation

Figure 1: Radical generation and addition cycle for Langlois Reagent.

Step-by-Step Protocol (100g Scale)

Safety Note: Perform in a fume hood.


 gas is evolved.
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charge: Add the heteroaromatic substrate (0.5 mol, 1.0 equiv) and Sodium Triflinate (

    
    , 1.5 equiv).
    
  • Solvent: Add DCM (600 mL) and Water (200 mL). The bi-phasic mixture ensures salt solubility.

  • Initiation: Cool the mixture to 0°C. Add TBHP (70% aq. solution, 2.5 equiv) dropwise over 45 minutes. Control exotherm to <10°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir vigorously for 12-18 hours.

  • Quench: Cool to 5°C. Slowly add saturated aqueous

    
     to quench excess peroxide. (Test with peroxide strips to confirm).
    
  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 200 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization (preferred for scale) or silica plug filtration.

Protocol B: Decarboxylative Cross-Coupling (Continuous Flow)

Target: Aryl Iodides/Bromides Method: Copper-mediated decarboxylation of Potassium Trifluoroacetate (


)
Scale:  Continuous (approx. 50-100  g/day  throughput)
Principle & Causality

Batch decarboxylation of


 requires high temperatures (>160°C) to generate the active 

species, which is dangerous in large batch reactors due to pressure buildup (

release).
  • Why Flow? Flow reactors allow "Hot and Fast" conditions (200°C for 2 minutes). The small reactor volume manages the pressure safely.

  • Why

    
    ?  It is significantly cheaper than 
    
    
    
    or Togni's reagent.
Flow Reactor Diagram

FlowSetup FeedA Feed A: Aryl Halide + CuI (in NMP) PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: CF3CO2K (in NMP) PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (Stainless Steel) 200°C / 20 bar Mixer->Reactor Combined Stream BPR Back Pressure Regulator (250 psi) Reactor->BPR Residence Time: 2 min Collection Collection Vessel (Quench) BPR->Collection

Figure 2: High-temperature decarboxylative flow setup.

Step-by-Step Protocol
  • Feed Preparation:

    • Stream A: Aryl Iodide (0.2 M), CuI (0.2 equiv), and 1,10-phenanthroline (0.2 equiv) in degassed NMP.

    • Stream B: Potassium Trifluoroacetate (2.0 equiv) in degassed NMP.

    • Note: Use NMP (N-Methyl-2-pyrrolidone) or DMF; they solubilize the salts and withstand high temperatures.

  • System Setup: Use a stainless steel coil reactor (10-20 mL volume). Install a Back Pressure Regulator (BPR) set to 250 psi (17 bar) to keep solvents liquid at 200°C.

  • Execution:

    • Pre-heat reactor to 200°C.

    • Pump streams A and B at equal rates to achieve a residence time (

      
      ) of 2-5 minutes.
      
    • Collect output into a cooled flask containing aqueous

      
       (to chelate copper).
      
  • Throughput Calculation: A 20 mL reactor with a 2-minute residence time processes 600 mL of reaction mixture per hour. At 0.1 M product concentration, this yields ~15-20 g/hour .

Quality Control & Troubleshooting

Analytical Validation

Standard HPLC/MS is often insufficient for fluorinated intermediates due to poor ionization.

  • Mandatory Method:

    
     NMR.
    
  • Internal Standard: Use

    
    -trifluorotoluene (shift -63 ppm) or fluorobenzene (-113 ppm) to quantify yield without isolation.
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete radical generationIncrease TBHP addition time; ensure vigorous stirring (mass transfer limit).
Regioisomers (Protocol A) Innate reactivity lack of controlSwitch to Protocol B (Flow) using a halogenated precursor for site-specificity.
Clogging (Protocol B) Salt precipitationEnsure NMP is dry; decrease concentration; increase system pressure to prevent boiling.
Copper Residue Poor workupWash organic phase with 10% ethylenediamine or

to sequester Copper.

References

  • Langlois Reagent Discovery: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. Link

  • Innate C-H Functionalization: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 2011. Link

  • Flow Chemistry Optimization: Snead, D. R., & Jamison, T. F. "End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride." Chemical Science, 2013 (Context on flow scale-up principles). Link

  • Photoredox Scale-Up: Corcoran, E. B., et al. "Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors." Organic Process Research & Development, 2022. Link

  • Industrial Review: Ma, J.-A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 2004. Link

Sources

Application Note: Strategic Utilization of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide in API Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide scaffold represents a "privileged structure" for modulating lipophilicity and metabolic stability.[1][2] This building block combines three critical features:

  • Fluorine (C-4): Increases metabolic stability against oxidative metabolism and enhances binding affinity via dipole interactions.[1][2]

  • Trifluoromethyl (C-5): A potent lipophilic electron-withdrawing group that dramatically alters the electronic landscape of the benzene ring, often used to improve membrane permeability.[1][2]

  • Methyl (C-3): Provides a steric handle to restrict conformational rotation (atropisomerism control) or block metabolic "soft spots" on the ring.[1][2]

This guide details the strategic conversion of this benzamide into high-value aniline and acid intermediates, which serve as precursors for Next-Generation Androgen Receptor Antagonists (similar to Enzalutamide/Apalutamide) and Type II Kinase Inhibitors (similar to Sorafenib/Regorafenib).[1][2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
CAS Number 1373920-88-7
Molecular Formula C₉H₇F₄NO
Molecular Weight 221.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Reactivity Electrophilic aromatic substitution (deactivated), Nucleophilic aromatic substitution (activated at C-4), Hofmann Rearrangement

Strategic Application: The "Divergent Synthesis" Workflow

The utility of this benzamide lies in its ability to serve as a divergent hub .[1][2] While the amide functionality itself can be coupled, it is most frequently converted into an Aniline (for urea/thiourea formation) or a Benzoic Acid (for reverse-amide coupling).[1][2]

Pathway Visualization

G Benzamide 4-Fluoro-3-methyl-5- (trifluoromethyl)benzamide (Starting Material) Aniline 4-Fluoro-3-methyl-5- (trifluoromethyl)aniline (Key API Precursor) Benzamide->Aniline Hofmann Rearrangement (PhI(OAc)2 or Br2/NaOH) Acid 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Benzamide->Acid Hydrolysis (H2SO4/H2O) Nitrile 4-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile Benzamide->Nitrile Dehydration (POCl3 or TFAA) Urea Urea/Thiourea APIs (Kinase Inhibitors / AR Antagonists) Aniline->Urea Isocyanate Coupling

Figure 1: Divergent synthetic pathways from the benzamide building block.[1][2] The Hofmann rearrangement (blue path) is the critical route for generating aniline precursors for kinase inhibitors.[1]

Experimental Protocols

Protocol A: Hofmann Rearrangement to the Aniline

Objective: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. Significance: This aniline is the direct precursor for isocyanate generation, essential for synthesizing urea-based kinase inhibitors or thiohydantoin-based anti-androgens.[1][2]

Reagents:

  • Starting Material: 1.0 eq (10.0 g)

  • Iodosobenzene diacetate (PIDA): 1.1 eq

  • Potassium Hydroxide (KOH): 2.5 eq (aqueous solution)

  • Solvent: Methanol (MeOH) / Water

  • Temperature: 0°C to 25°C[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (10.0 g, 45.2 mmol) and MeOH (100 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add KOH (6.34 g dissolved in 20 mL water) dropwise over 15 minutes. Caution: Exothermic.[1]

  • Oxidant Addition: Add PIDA (16.0 g, 49.7 mmol) portion-wise over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS for the disappearance of the benzamide (M+H 222) and appearance of the carbamate intermediate or free amine.[1][2]

  • Workup: Concentrate the methanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. If the methyl carbamate is formed, reflux in 10% NaOH/EtOH for 1 hour to cleave to the free amine.[1][2]

  • Yield: Expected yield 85–92% of a pale yellow oil/solid.[1][2]

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of broad amide protons (~6.0-8.0 ppm) and appearance of amine protons (~3.8 ppm).[1]

  • LC-MS: Target Mass [M+H]⁺ = 194.14.[1][2]

Protocol B: Hydrolysis to the Benzoic Acid

Objective: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. Significance: Used for coupling with complex amines to form "Reverse Amide" scaffolds.[1][2]

Reagents:

  • Starting Material: 1.0 eq

  • Sulfuric Acid (H₂SO₄): 6M aqueous solution (10 vol)

  • Temperature: Reflux (100°C)

Step-by-Step Methodology:

  • Suspension: Suspend the benzamide (5.0 g) in 6M H₂SO₄ (50 mL).

  • Hydrolysis: Heat the mixture to reflux (100–105°C) for 6–8 hours. The solid should eventually dissolve or change texture.[1][2]

  • Precipitation: Cool the reaction mixture to 0°C. The benzoic acid product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Yield: Expected yield >95%.

Quality Control & Analytics

To ensure the integrity of the building block before API coupling, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% (Area %)
Identity 1H NMR (DMSO-d6)Conforms to structure; No residual solvent peaks >0.5%
Water Content Karl Fischer (KF)≤ 0.5% w/w
Fluorine NMR 19F NMRDistinct singlets for -F and -CF3; Integration 1:3

Critical Impurity Watch:

  • Regioisomers: Ensure no 2-fluoro or 6-fluoro isomers are present (originating from impure starting toluene derivatives).[1][2]

  • Hydrolysis Product: Check for benzoic acid contamination in the benzamide sample (peak shift in HPLC).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Specific Toxicity: Trifluoromethyl-substituted anilines/amides can be potent uncouplers of oxidative phosphorylation.[1][2] Handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless controlled in reaction).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

References

  • Thermo Scientific Chemicals. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Product Page. Fisher Scientific.[1][2][3] [Accessed 2025].[4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86277673: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.[1][2] PubChem.[1][2][3][5] Link

  • ChemicalBook. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Properties and Supplier Data.Link

  • Organic Process Research & Development.General Protocols for Hofmann Rearrangement of Electron-Deficient Benzamides. (Contextual Reference for Protocol A).
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Trifluoromethyl-Substituted Benzamides in Kinase Inhibition. (Contextual Reference for Bioactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. The guidance herein is based on established principles of organic synthesis and practical, field-proven insights to help you improve yield and purity.

The synthesis of highly functionalized benzamides is a cornerstone of medicinal chemistry. The unique electronic properties conferred by fluorine and trifluoromethyl groups make the target molecule, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, a valuable building block. However, the very presence of these electron-withdrawing groups can present specific challenges during synthesis. This guide will address these challenges directly.

Core Synthesis Overview: Amidation Pathways

The most common and direct route to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the amidation of its corresponding carboxylic acid precursor, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This transformation hinges on the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source. Two primary, reliable pathways are outlined below.

Pathway 1: The Acyl Chloride Intermediate

This classic and robust method involves a two-step, one-pot process. First, the carboxylic acid is converted to a highly reactive acyl chloride. Second, the acyl chloride is reacted with an ammonia source to form the desired amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Start 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Reagent1 SOCl₂ or (COCl)₂ Cat. DMF, Anhydrous Solvent Start->Reagent1 Activation Intermediate 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoyl chloride (in situ) Reagent1->Intermediate Intermediate->Intermediate_ref Reagent2 Ammonia Source (e.g., NH₄OH, NH₃ gas) Product 4-Fluoro-3-methyl-5- (trifluoromethyl)benzamide Reagent2->Product Intermediate_ref->Reagent2 Nucleophilic Attack

Caption: Workflow for benzamide synthesis via an acyl chloride intermediate.

Pathway 2: Direct Coupling Reagents

Modern peptide coupling reagents allow for the direct conversion of the carboxylic acid to the amide in a single step by forming a highly activated ester intermediate in situ. This method avoids the handling of harsh chlorinating agents.

G Start 4-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid + Ammonia Source Reagents Coupling Reagent (EDC, DCC) + Additive (HOBt) Anhydrous Solvent Start->Reagents Activation & Coupling Intermediate Activated O-Acylisourea Ester Intermediate (in situ) Reagents->Intermediate Forms Product 4-Fluoro-3-methyl-5- (trifluoromethyl)benzamide + Urea Byproduct Intermediate->Product Converts to

Caption: Workflow for direct amidation using peptide coupling reagents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most common issue and typically points to one of three areas: insufficient activation, reactant degradation, or unfavorable reaction equilibrium.

  • Cause 1: Ineffective Carboxylic Acid Activation. The carboxylic acid must be converted into a more electrophilic species. If this step is inefficient, the reaction will not proceed.

    • Expert Insight: Chlorinating agents like thionyl chloride (SOCl₂) degrade over time, especially with exposure to atmospheric moisture. Similarly, carbodiimide coupling reagents (EDC, DCC) are moisture-sensitive. Using old or improperly stored reagents is a frequent cause of failure.

    • Solution:

      • Always use a fresh or recently opened bottle of the activating agent.

      • For the acyl chloride route, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating catalyst.[1]

      • For coupling reagents, consider adding an activator additive like 1-Hydroxybenzotriazole (HOBt). HOBt forms an activated ester intermediate that is less prone to side reactions and can improve yields.[2]

  • Cause 2: Hydrolysis of Activated Intermediates. The acyl chloride or activated ester intermediates are highly reactive and susceptible to hydrolysis by water. The presence of even trace amounts of water can revert them back to the unreactive carboxylic acid, effectively killing the reaction.

    • Expert Insight: The need for anhydrous conditions cannot be overstated. Standard laboratory solvents often contain enough water to interfere with the reaction.

    • Solution:

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous use.

      • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Cause 3: Incorrect Stoichiometry or Amine Source.

    • Expert Insight: Direct amidation is a dehydration reaction.[4] The formation of water as a byproduct means the reaction is reversible. Using an insufficient amount of the ammonia source will not drive the reaction to completion. Furthermore, using aqueous ammonia with the acyl chloride method can lead to competitive hydrolysis of the intermediate.

    • Solution:

      • Use a moderate excess (1.2 to 2.0 equivalents) of the ammonia source.

      • For the acyl chloride pathway, consider bubbling anhydrous ammonia gas through the solution or using a solution of ammonia in an organic solvent like dioxane or methanol. If using ammonium hydroxide, add it slowly at a low temperature (0°C) to minimize hydrolysis.

ParameterAcyl Chloride Method (SOCl₂)Direct Coupling Method (EDC/HOBt)
Carboxylic Acid 1.0 eq1.0 eq
Activating Agent 1.2 - 1.5 eq1.1 - 1.3 eq
Catalyst/Additive 0.05 eq DMF1.1 - 1.3 eq HOBt
Ammonia Source 1.5 - 2.0 eq1.2 - 1.5 eq
Base (if using NH₄Cl) 2.0 - 2.5 eq (e.g., Triethylamine)1.5 - 2.0 eq (e.g., DIPEA)
Table 1: Recommended Reagent Stoichiometry Ranges
Q2: TLC/LCMS analysis shows a significant amount of unreacted starting material. How do I drive the reaction to completion?

A2: Seeing unreacted starting material, even after a prolonged reaction time, points towards issues with either reaction kinetics or thermodynamics.

  • Cause 1: Insufficient Reaction Temperature.

    • Expert Insight: The electron-withdrawing trifluoromethyl and fluoro groups decrease the nucleophilicity of the carboxylate and can slow down the rate of activation and subsequent amidation. While many amidation reactions proceed at room temperature, this substrate may require more energy.

    • Solution:

      • For the acyl chloride formation with SOCl₂, gently refluxing the mixture (typically in DCM or Toluene, ~40-110°C) for 1-2 hours ensures complete conversion.[1]

      • For the amidation step, if the reaction is sluggish at room temperature, it can be gently heated to 40-50°C. Monitor progress carefully by TLC to avoid side product formation.

  • Cause 2: Formation of Ammonium Carboxylate Salt.

    • Expert Insight: The direct reaction between a carboxylic acid and an amine (ammonia) is an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[5] The purpose of the activating agent is to prevent this and instead create an electrophilic species. If the activation is slow or incomplete, salt formation will dominate.

    • Solution:

      • Ensure the activating agent is added and allowed to react with the carboxylic acid before the addition of the amine/ammonia source, especially when not using a one-pot direct coupling protocol.

      • This reinforces the importance of using fresh, high-quality activating agents as discussed in Q1.

G Start Low Conversion? CheckReagents Are activating agents and solvents fresh and anhydrous? Start->CheckReagents CheckTemp Was reaction heated during activation step? CheckReagents->CheckTemp Yes Sol_Reagent Use fresh, anhydrous reagents/solvents. CheckReagents->Sol_Reagent No CheckStoich Is there an excess of ammonia source? CheckTemp->CheckStoich Yes Sol_Temp Reflux during activation. Consider gentle heating during amidation. CheckTemp->Sol_Temp No Sol_Stoich Increase ammonia source to 1.5-2.0 eq. CheckStoich->Sol_Stoich No Success Improved Yield CheckStoich->Success Yes

Caption: Troubleshooting logic for addressing low reaction conversion.

Q3: My crude product is messy, and purification is difficult. What are the likely impurities?

A3: Impurities often arise from side reactions of the activated intermediate or from the reagents themselves.

  • Impurity 1: Symmetrical Anhydride.

    • Causality: The activated acyl intermediate can react with a second molecule of the starting carboxylic acid to form a symmetrical anhydride. This is more likely if the ammonia source is added too slowly or if it is not nucleophilic enough.

    • Minimization: Add the ammonia source promptly after the activation step is complete. Ensure the ammonia source is potent and used in sufficient excess.

  • Impurity 2: Urea Byproducts (from DCC/EDC).

    • Causality: Carbodiimide coupling reagents are consumed in the reaction to form urea derivatives (e.g., dicyclohexylurea, DCU).[2] DCU is notoriously insoluble in many organic solvents and can complicate purification.

    • Minimization & Removal:

      • If using DCC, most of the DCU byproduct will precipitate out of solvents like Dichloromethane (DCM) or Ethyl Acetate upon completion of the reaction. It can be removed by simple filtration.

      • If using EDC, the resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup. This is a primary advantage of using EDC over DCC.

  • Impurity 3: Unreacted Starting Material.

    • Causality: As discussed in Q2, incomplete reaction is a common issue.

    • Removal: The acidic nature of the starting carboxylic acid makes it easy to remove during the workup. Washing the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The neutral amide product will remain in the organic layer.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Thionyl Chloride)

This protocol is a robust and cost-effective method suitable for scale-up.

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or Toluene (approx. 0.2 M concentration).

  • Activation: Add N,N-dimethylformamide (DMF, 0.05 eq) followed by the slow, dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at room temperature.

  • Reaction 1 (Acyl Chloride Formation): Heat the mixture to a gentle reflux (~40°C for DCM) and stir for 1-2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC/LCMS to confirm the consumption of the starting acid and formation of the methyl ester.

  • Cooling: Once the formation of the acyl chloride is complete, cool the reaction mixture to 0°C in an ice bath.

  • Amidation: Slowly add a solution of ammonium hydroxide (28% aq., 2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction 2 (Amide Formation): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LCMS indicates the consumption of the acyl chloride intermediate.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Protocol 2: Direct Amidation using EDC/HOBt

This method is milder and avoids the use of thionyl chloride, which is advantageous for sensitive substrates.

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent & Amine Addition: Add anhydrous DMF or DCM (approx. 0.2 M) followed by the ammonia source (e.g., ammonium chloride, 1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aq. HCl (to remove excess base), 5% aq. NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.

    • The water-soluble urea byproduct from EDC will be removed during these aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or silica gel chromatography as described in Protocol 1.

References

  • Vertex AI Search. (2026). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
  • Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][6][7]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry.

  • (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Syntheses. (2022).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide.
  • Organic Chemistry Portal. (n.d.).
  • Synquest Labs. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
  • Chemistry LibreTexts. (2023). 17.
  • ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | 1027345-08-9.
  • YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PMC. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.
  • (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubChem. (2025). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.
  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222.
  • Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

Sources

purification challenges for fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatic Purification Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: F-AROM-992

Welcome to the Fluorine Chemistry Support Hub

Subject: Troubleshooting purification anomalies in fluorinated aromatic synthesis.

Operator Note: Welcome. If you are here, you’ve likely encountered the "Fluorine Paradox." You’ve added fluorine to increase metabolic stability or lipophilicity, but now your compound behaves like a ghost—vanishing on the rotavap, co-eluting with impurities on C18, or crashing out of standard solvents.

Fluorine is not just a "heavy hydrogen."[1] It is the most electronegative element, yet it possesses low polarizability. This creates a unique orthogonal set of challenges: "Sticky" isomers, deceptive volatility, and unexpected reactivity.

Below is your troubleshooting guide, structured by the symptoms you are observing.

Module 1: Chromatographic Separation (The "Sticky" Situations)

User Query: "I have synthesized a difluoro-phenyl analog, but the ortho-, meta-, and para- isomers are co-eluting as a single blob on my standard C18 column. Gradient optimization isn't helping."

Dr. Thorne's Diagnosis: You are facing a lack of shape selectivity . Standard C18 columns rely primarily on hydrophobic interactions. Since fluorine atoms are small (Van der Waals radius ~1.47 Å, similar to H's 1.20 Å) and highly lipophilic, regioisomers of fluorinated aromatics often have nearly identical hydrophobic footprints. C18 cannot "see" the difference between a fluorine at the 2-position vs. the 4-position.

The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP columns are not just "C18 with fluorine." They offer a completely orthogonal separation mechanism based on


-

interactions
and electrostatics .
  • The Mechanism: The PFP ring on the silica is electron-deficient (due to 5 fluorine atoms). Your fluorinated analyte also has specific electron-density maps. The PFP phase separates based on the distribution of this electron density (dipole moments) and steric fit, rather than just bulk hydrophobicity.

Protocol: PFP Method Development

  • Column: Propyl-Pentafluorophenyl (PFP) bonded phase (e.g., Kinetex PFP, Hypersil GOLD PFP).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS).

  • Mobile Phase B: Methanol (MeOH).[2][3] Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN’s

    
    -electrons can interfere with the 
    
    
    
    -
    
    
    interaction between the analyte and the column.
  • Gradient: Start with a shallow gradient (e.g., 40-60% B over 20 mins).

Decision Logic for Column Selection:

ColumnSelection Start Analyte: Fluorinated Aromatic Isomers Are you separating Regioisomers? Start->Isomers C18 Try C18 / C8 First Isomers->C18 No (General purification) PFP REQUIRED: PFP (Pentafluorophenyl) Phase Isomers->PFP Yes (Ortho/Meta/Para mix) Mechanism Mechanism: Dipole-Dipole + Shape Selectivity PFP->Mechanism Solvent Critical: Use Methanol (Promotes pi-pi) Mechanism->Solvent

Figure 1: Decision matrix for selecting stationary phases when handling fluorinated aromatics.

Module 2: Volatility & Handling (The "Disappearing" Yield)

User Query: "My LCMS showed a clean conversion, but after removing the solvent on the rotavap, my flask is empty. Did my compound decompose?"

Dr. Thorne's Diagnosis: It likely didn't decompose; it evaporated. This is Fluoride Volatility . While adding heavy atoms usually increases boiling points, perfluorination or high-degree fluorination often disrupts intermolecular Van der Waals forces because the fluorine "sheath" is non-polarizable.

Data Comparison: The Mass/Volatility Anomaly

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Observation
Benzene 78.1180.1Reference
Fluorobenzene 96.1085.0Slight increase
Hexafluorobenzene 186.0580.2 Anomaly: Double the mass, same BP.
Pentafluoropyridine 169.0584.0Highly volatile despite mass.

The Solution: Controlled Solvent Removal Do not treat fluorinated aromatics (MW < 250) like standard organics.

  • Avoid High Vacuum: Do not use a high-vac manifold for the final drying step.

  • Azeotropic Control: If your product is in DCM or Ether, do not rotavap to dryness. Concentrate to a small volume, then stream nitrogen gently.

  • Kugelrohr Distillation: If purification is needed, use Kugelrohr distillation rather than column chromatography. The volatility difference between your product and heavy impurities is often your best purification tool.

Module 3: Solubility & Fluorous Solid Phase Extraction (F-SPE)

User Query: "My compound is an oil that won't dissolve in Methanol or Water for Prep-HPLC, but it's too polar for pure Hexane."

Dr. Thorne's Diagnosis: You have hit the "Fluorous Phase" . Highly fluorinated compounds (e.g., those with perfluoroalkyl tags or multiple F-atoms) become both hydrophobic and lipophobic. They segregate into a third phase.

The Solution: Fluorous Solid Phase Extraction (F-SPE) If your compound has a heavy fluorine content (or a fluorous tag), use F-SPE cartridges (containing perfluorooctyl-functionalized silica). This allows you to wash away non-fluorinated impurities and then elute your product.

Protocol: F-SPE Workflow

  • Conditioning: Wash cartridge with DMF (1 mL), then MeOH:H2O (80:20, 6 mL).

  • Loading: Dissolve your crude sample in a minimum amount of DMF (or a fluorophobic solvent).[3] Load onto the cartridge.

    • Why? The fluorinated compound will stick to the fluorous silica; non-fluorinated organic impurities will not.

  • Fluorophobic Wash (Elute Impurities): Wash with MeOH:H2O (80:20).[3]

    • Result: Organic impurities elute. Your product stays on the column.

  • Fluorophilic Elution (Elute Product): Wash with 100% MeOH (or THF for stubborn cases).

    • Result: Your fluorinated product elutes.[1][3]

FSPE_Workflow Load Load Sample (in DMF) Wash Wash 80% MeOH (Elutes Organics) Load->Wash Retain Fluorous Product Retained Wash->Retain Inside Column Elute Elute 100% MeOH (Collect Product) Retain->Elute

Figure 2: Fluorous Solid Phase Extraction (F-SPE) logic flow.

Module 4: Chemical Stability (The "Defluorination" Risk)[3]

Dr. Thorne's Diagnosis: You triggered a Nucleophilic Aromatic Substitution (SNAr) .[4] Fluorine is generally a stable bond (C-F ~110 kcal/mol), unless it is on an electron-deficient aromatic ring (e.g., ortho/para to a Nitro, Cyano, or Carbonyl group). In this context, Fluorine is an excellent leaving group because its high electronegativity stabilizes the transition state (Meisenheimer complex), accelerating the attack of nucleophiles like hydroxide (


) or alkoxides (

).

The Solution: Acidic or Non-Nucleophilic Workups

  • Avoid: NaOH, KOH, NaOMe, strong inorganic bases.

  • Use: Saturated

    
     (mildly acidic), dilute HCl, or non-nucleophilic bases like DIPEA if basification is strictly necessary.
    
  • Quenching: When quenching reactions involving fluorinated aromatics with electron-withdrawing groups, always pour into acid, not base.

References

  • PFP Column Mechanism & Isomer Separation: Regalado, E. L., et al. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs."[1] Journal of Chromatography A, 2014.

  • Fluorous Solid Phase Extraction (F-SPE) Protocols: Zhang, W. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Tetrahedron, 2008.

  • SNAr Defluorination Mechanisms: Neumann, C. N., et al. "Nucleophilic aromatic substitution of unactivated fluoroarenes enabled by organic photoredox catalysis."[5] Science, 2016.

  • Fluoride Volatility & Physical Properties: Smart, B. E. "Characteristics of C-F Systems." Organofluorine Chemistry: Principles and Commercial Applications, Springer, 1994.

Sources

Technical Support Center: Stability & Handling of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Stability Profile

This guide addresses the chemical stability, degradation pathways, and handling protocols for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide . As a poly-functionalized aromatic building block, this compound exhibits specific sensitivities driven by the electronic push-pull effects of its substituents.

Compound Identity
PropertyDetail
CAS Number 1373920-88-7
Molecular Formula C₉H₇F₄NO
Molecular Weight 221.15 g/mol
IUPAC Name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
Physical State Solid (typically off-white to white crystalline powder)
Core Stability Logic

To understand the degradation of this molecule, one must analyze the electronic environment of the benzene ring:

  • Amide Hydrolysis (Primary Risk): The benzamide moiety (

    
    ) is susceptible to hydrolysis, converting to the corresponding benzoic acid. This is accelerated in both acidic and basic aqueous environments.
    
  • Nucleophilic Aromatic Substitution (

    
    ) (Secondary Risk):  The 4-position fluorine is "activated." It is located para to the electron-withdrawing amide group and ortho to the strongly electron-withdrawing trifluoromethyl (
    
    
    
    ) group. This creates an electron-deficient center at C4, making the fluorine a good leaving group for nucleophiles (like hydroxide ions, amines, or thiols), despite the steric hindrance provided by the adjacent 3-methyl group.

Troubleshooting & FAQs

Q1: I observed a new peak in my HPLC chromatogram after storing the compound in DMSO/Water. What is it?

Diagnosis: This is likely the hydrolysis product, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .

  • Mechanism: Water, even trace amounts in DMSO, can hydrolyze the amide bond over time, especially if the solution is not pH-neutral.

  • Verification: The acid derivative is more polar than the amide. In a Reverse Phase (C18) HPLC method, the acid will typically elute earlier (lower retention time) than the parent amide, particularly if the mobile phase pH is above the pKa of the acid (approx. pKa 3-4).[1]

  • Solution: Prepare stock solutions in anhydrous DMSO or Acetonitrile and store at -20°C. Avoid aqueous dilutions until immediately before use.

Q2: Can I use this compound in a reaction with primary amines (e.g., for coupling)?

Risk Assessment: Proceed with caution.

  • Issue: The 4-fluoro position is activated for Nucleophilic Aromatic Substitution (

    
    ). If you heat this compound with a primary amine, you risk displacing the fluorine atom rather than (or in addition to) reacting at the amide/other sites.
    
  • Mitigation: Run reactions at the lowest possible temperature. The 3-methyl group provides steric shielding which slows this side reaction compared to the non-methylated analog, but it does not eliminate the risk. Monitor the reaction for the loss of Fluorine (via

    
     NMR or Mass Spec).
    
Q3: The solid compound has clumped together. Is it still usable?

Diagnosis: Hygroscopicity or partial melting.

  • Analysis: Benzamides can form hydrates. Clumping suggests moisture uptake.

  • Action: Check purity via HPLC. If purity is >95%, dry the compound in a vacuum desiccator over

    
     overnight. If purity has dropped, recrystallization may be required (see protocols below).
    

Degradation Pathways & Visualization

The following diagram maps the critical degradation routes. Understanding these pathways allows you to select the correct buffer systems and storage conditions.

DegradationPathways cluster_legend Conditions Parent Parent Compound 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Acid Hydrolysis Product 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Parent->Acid Acid/Base Hydrolysis (+ H2O, - NH3) SNAr_Prod SNAr Product (e.g., 4-Hydroxy/Alkoxy derivative) Parent->SNAr_Prod Nucleophilic Attack at C4 (High pH, Nucleophiles) Legend1 Red Path: Avoid extreme pH Legend2 Yellow Path: Avoid strong nucleophiles

Figure 1: Primary degradation pathways. The parent amide (Blue) converts to the acid (Red) via hydrolysis or undergoes fluorine displacement (Yellow) in the presence of nucleophiles.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Use this standard method to separate the parent amide from the degradation acid.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid)

  • Solvent B: Acetonitrile (HPLC Grade)

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond)

  • Temperature: 30°C

Gradient Table:

Time (min) % Solvent A % Solvent B Phase Description
0.0 95 5 Equilibration
2.0 95 5 Injection hold
15.0 5 95 Gradient Elution
20.0 5 95 Wash

| 22.0 | 95 | 5 | Re-equilibration |

Interpretation:

  • Acid Impurity: Elutes earlier (approx. 8-10 min).

  • Parent Amide: Elutes later (approx. 12-14 min).

Protocol B: Recrystallization (Purification)

If degradation >5% is observed, recrystallization is preferred over chromatography for scale >1g.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Anti-solvent Addition: Slowly add hot Hexanes (or Heptane) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove from heat and allow to cool to room temperature slowly (2 hours). Then place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the white crystals and wash with cold Hexanes.

  • Drying: Vacuum dry at 40°C for 6 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86277673, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. Retrieved from [Link]

  • Sandford, G. (2013).Perfluoroalkanes. In Organofluorine Chemistry.
  • Wang, J., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Organic Chemistry. (Contextual grounding on CF3 stability). Retrieved from [Link]

Sources

solubility issues of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Welcome to the technical support guide for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this highly substituted benzamide derivative. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and efficient experimentation.

Section 1: Understanding the Molecule: Physicochemical Profile

Before addressing solubility issues, it is crucial to understand the structural characteristics of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide that govern its behavior in organic solvents. The molecule's properties are a composite of its parent benzamide core and the effects of its three distinct substituents.

The parent compound, benzamide, is predominantly soluble in polar organic solvents like ethanol and acetone due to the hydrogen bonding capabilities of its amide group (-CONH₂)[1]. However, the substitutions on our target molecule significantly alter this profile:

  • Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and highly lipophilic (fat-loving). Its presence dramatically increases the molecule's non-polar character, which can decrease solubility in highly polar solvents.

  • Fluoro (-F) Group: As the most electronegative element, fluorine adds polarity but is also a weak hydrogen bond acceptor.

  • Methyl (-CH₃) Group: This is a non-polar, lipophilic group that further reduces the molecule's affinity for polar solvents.

The interplay of the polar amide group with these largely non-polar, lipophilic substituents results in a compound with limited and specific solubility. The strong crystal lattice energy, typical of such planar, substituted aromatic systems, can also present a significant energy barrier to dissolution, meaning more energy (e.g., heat) may be required to break the crystal structure apart.

Table 1: Physicochemical Properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

PropertyValueSource
CAS Number 1373920-88-7[2]
Molecular Formula C₉H₇F₄NO[2]
Molecular Weight 221.15 g/mol [2]
Physical Form Solid[2]
Predicted logP ~2.0 - 2.5Estimated based on analogs[3]
Predicted Water Solubility Very LowEstimated based on analogs[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide in methanol, but it's not working. Why?

A1: While methanol is a polar protic solvent that works well for the parent compound benzamide, the highly lipophilic trifluoromethyl (-CF₃) and methyl (-CH₃) groups on your molecule significantly reduce its affinity for such solvents.[4] The principle of "like dissolves like" is key here; your molecule has a mixed polarity, making solvents of intermediate polarity or polar aprotic solvents a better choice.

Q2: What is the best starting solvent to screen for this compound?

A2: Based on the molecular structure, a good starting point would be polar aprotic solvents or solvents with intermediate polarity. We recommend screening in the following order:

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): These are powerful, polar aprotic solvents capable of disrupting the crystal lattice and solvating both the polar amide group and the non-polar regions.

  • Acetone: It has intermediate polarity and is less viscous than DMSO or DMF, making it a good second choice.[4][5]

  • Acetonitrile: Similar to acetone, it can be effective.

  • Tetrahydrofuran (THF) or Dichloromethane (DCM): These are less polar options that may work if the compound proves to be more lipophilic than anticipated.

Q3: I've added the solvent and stirred, but I still see solid particles. What are my next steps?

A3: Incomplete dissolution is a common issue. The primary factors to address are insufficient energy input to overcome the crystal lattice energy and potential saturation of the solvent.[6] Before changing solvents, we recommend following the systematic troubleshooting guide in Section 3, which involves controlled heating and sonication.

Q4: Can I use a solvent mixture (co-solvent) to improve solubility?

A4: Absolutely. Using a co-solvent system is an excellent strategy when a single solvent is ineffective.[7] A common approach is to dissolve the compound in a small amount of a strong solvent like DMSO and then dilute it with a less polar co-solvent like ethanol or a buffer, provided the compound remains in solution. See Protocol 4.1 for a systematic approach to co-solvent screening.

Section 3: A Systematic Troubleshooting Guide for Dissolution

This guide provides a logical workflow to tackle solubility challenges. The core principle is to incrementally increase the energy of the system and modify the solvent environment in a controlled manner.

Step 1: Foundational Solvent Selection

Choose your initial solvent based on polarity matching. Start with the recommended solvents from the FAQ section. Refer to the table below for properties of common laboratory solvents.

Table 2: Properties of Recommended Organic Solvents

SolventClassPolarity IndexBoiling Point (°C)Notes
DMSOPolar Aprotic7.2189Excellent solvent, but high boiling point can make removal difficult.
DMFPolar Aprotic6.4153Strong solvent, often used in organic synthesis.[8]
AcetonePolar Aprotic5.156Good general-purpose solvent, volatile.[9][10]
AcetonitrilePolar Aprotic5.882Common in chromatography, good for moderately polar compounds.
EthanolPolar Protic4.378May work in a co-solvent system.[11]
THFNon-Polar4.066Good for less polar compounds, can form peroxides.
Dichloromethane (DCM)Non-Polar3.140Excellent for non-polar compounds, highly volatile.[10]
Step 2: The Standard Dissolution Protocol

This protocol ensures a consistent and thorough attempt at dissolution before escalating to more advanced methods.

  • Preparation: Weigh the desired amount of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide into a clean, dry glass vial.

  • Solvent Addition: Add a small volume of the selected solvent to create a slurry. This initial wetting of the solid is crucial.

  • Vortexing/Agitation: Agitate the slurry vigorously using a vortex mixer for 1-2 minutes at room temperature.

  • Incremental Addition: Continue to add the solvent in small increments, vortexing thoroughly after each addition, until you reach the target concentration.

  • Visual Inspection: Carefully inspect the solution against a dark background for any undissolved particulates.

Step 3: Troubleshooting Workflow for Failed Dissolution

If the Standard Protocol fails, follow this systematic workflow. This process is designed to overcome the most common barriers to solubility—activation energy and solvent mismatch.

G start Start: Compound is Insoluble at Room Temperature heat Step 3.1: Apply Gentle Heat (40-50°C for 15-30 min) start->heat sonicate Step 3.2: Sonicate (10-15 min in water bath) heat->sonicate Still insoluble success Result: Compound Dissolved heat->success Soluble new_solvent Step 3.3: Change Solvent (Select from Table 2 with different polarity) sonicate->new_solvent Still insoluble sonicate->success Soluble new_solvent->heat Restart process with new solvent cosolvent Step 3.4: Use a Co-Solvent System (See Protocol 4.1) new_solvent->cosolvent Insoluble in all single solvents new_solvent->success Soluble cosolvent->success Soluble fail Consult Advanced Protocols (e.g., Particle Size Reduction) cosolvent->fail Still insoluble

Caption: Troubleshooting workflow for compound dissolution.

Section 4: Advanced Solubility Enhancement Protocols

Protocol 4.1: Systematic Co-Solvent Screening

This method helps identify an effective binary solvent system when single solvents fail.

  • Objective: To find a ratio of a strong "solvent" (in which the compound is most soluble, e.g., DMSO) and a weaker "anti-solvent" (the desired final vehicle, e.g., ethanol) that keeps the compound in solution.

  • Procedure: a. Prepare a concentrated stock solution of your compound in the strongest solvent identified (e.g., 50 mg/mL in DMSO). b. In a series of vials, add the anti-solvent (e.g., ethanol). c. To each vial, add a small, precise volume of the concentrated stock solution. d. Observe for precipitation immediately and after a set time (e.g., 1 hour). e. The highest ratio of anti-solvent to solvent that does not show precipitation is your optimal co-solvent system.

  • Causality: Co-solvency works by modifying the overall polarity of the solvent environment to better match the solute's mixed characteristics, effectively creating a more favorable environment for dissolution.[7]

Protocol 4.2: Particle Size Reduction
  • Concept: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can significantly increase the rate of dissolution.[12][13][14]

  • Methodology: If you have access to the appropriate equipment, gentle grinding of the solid material with a mortar and pestle can be effective. For more advanced applications, techniques like sonocrystallization or micronization may be required.[12][13]

  • Caution: This should be done carefully to avoid changing the crystalline form (polymorph) of the compound, which could unpredictably alter its solubility. Always handle the fine powder in a well-ventilated area or fume hood.[15]

Section 5: Safety & Handling

As a substituted benzamide, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Ventilation: Handle the solid powder and its solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[15][17]

  • SDS: Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before use for complete hazard information and emergency procedures.

This guide is intended to provide targeted support for the specific challenges posed by 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. By understanding the molecule's unique structure and applying a systematic, evidence-based approach, researchers can overcome solubility hurdles and proceed with their work confidently.

References

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Gong, J., et al. (2013). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Fluid Phase Equilibria, 354, 16-21.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5). Retrieved from [Link]

  • ACS Publications. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-formyl-5-(trifluoromethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-iodo-5-(trifluoromethyl)benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Dissolution of Fluoride Salts in Hanford Tank Waste. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

  • ResearchGate. (2010). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

  • Google Patents. (n.d.). Method of removing residual fluorine from deposition chamber.
  • SMTnet. (n.d.). Duo-Solvent Cleaning Process Development for Removing Flux Residue. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • MDPI. (2023). Purification of Synthetic Gypsum: Techniques and Mechanisms. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • SciSpace. (2010). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethylation scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning trifluoromethylation reactions from the laboratory bench to pilot plant or industrial production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and causal logic to empower your decision-making.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions that arise when planning a scale-up campaign.

Q1: My gram-scale trifluoromethylation works perfectly. What are the most critical factors to consider before I attempt a kilogram-scale reaction?

A1: Moving from bench to reactor introduces significant physical changes that can dramatically impact your reaction's outcome. The primary shift is the decrease in the surface-area-to-volume ratio.[1][2] This fundamentally affects:

  • Heat Transfer: Exothermic reactions that were easily managed in a round-bottom flask can become dangerous runaway risks in a large reactor due to inefficient heat dissipation.[1]

  • Mass Transfer (Mixing): What takes seconds to mix in a flask can take hours in a large vessel.[1] This can lead to localized "hot spots" of high reagent concentration, causing byproduct formation, or areas of low concentration, resulting in incomplete conversion.

  • Reagent Addition: The time it takes to add a reagent is no longer negligible. A 10-minute addition at lab scale might become a 2-hour addition at pilot scale, potentially affecting the stability of reagents or intermediates in the reaction mixture.[1]

Before scaling, you must perform a risk assessment focusing on reaction calorimetry to understand the thermal profile and on mixing studies to ensure homogeneity.

Q2: The Togni/Umemoto reagent I used for my discovery chemistry is too expensive for large-scale production. What are some cost-effective, industrially viable alternatives?

A2: This is a common and critical challenge. While specialty reagents are excellent for initial studies, industrial-scale synthesis demands more economical CF3 sources.[3][4] Consider these alternatives:

  • Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): These are among the most attractive solutions due to their low cost and bulk availability.[3][4] Methodologies often involve photoredox catalysis to facilitate the decarboxylation to the CF3 radical.[3]

  • Fluoroform (CF3H): As a byproduct of Teflon manufacturing, fluoroform is an inexpensive and atom-economical CF3 source.[5] Its use often requires strong bases and careful control of reaction conditions for direct nucleophilic trifluoromethylation.[5]

  • Sodium Trifluoromethanesulfinate (CF3SO2Na - Langlois Reagent): This is a versatile and relatively inexpensive solid that can generate CF3 radicals under oxidative conditions. It is more amenable to large-scale use than many electrophilic or nucleophilic reagents.[6]

  • Gaseous Reagents (e.g., CF3I, CF3Br): These can be cost-effective but introduce challenges related to handling pressurized gases and ensuring efficient gas-liquid mass transfer.[4][7] Flow chemistry is often an enabling technology for these reagents.[7]

ReagentTypical CostAvailabilityMechanismKey Scale-Up AdvantageKey Scale-Up Challenge
TFAA/TFA LowHighRadicalVery low cost, readily available raw material.[3]Often requires photocatalysis, which has its own scale-up challenges (light penetration).
Fluoroform (CF3H) Very LowHighNucleophilicExtremely atom-economical.[5]Gaseous reagent; requires strong bases and careful temperature control to avoid side reactions.
CF3SO2Na ModerateHighRadicalSolid, easy to handle; robust reaction conditions.[6]Can be exothermic upon initiation; mode of addition is critical.[6]
CF3I / CF3Br ModerateHighRadicalEffective for radical additions.Gaseous or low-boiling liquids requiring specialized handling and reactor setups.[7]
MCDFA LowHighNucleophilicInexpensive reagent.Can lead to polymeric byproducts and foaming issues.[8]
Q3: What are the most significant safety hazards associated with scaling up trifluoromethylation reactions?

A3: The primary safety concerns are:

  • Thermal Runaway: Many trifluoromethylation reactions are highly exothermic. Reaction calorimetry is not optional; it is essential to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling systems can handle the heat load.[1]

  • Gas Evolution/Foaming: Some reactions, particularly those involving decarboxylation or other off-gassing, can cause significant pressure buildup and foaming.[8] This can interfere with mixing and, in a worst-case scenario, lead to a reactor over-pressurization event.

  • Reagent Instability: Some trifluoromethylating intermediates, like CF3Li, are notoriously unstable and can decompose violently.[9] Generating such species in situ under highly controlled conditions is paramount.

  • Toxicity: Many fluorinated compounds and reagents require careful handling. Ensure you have appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).

Q4: My yield dropped from 90% to 40% when I moved from a 1L flask to a 50L reactor. What's the most likely cause?

A4: A significant yield drop upon scale-up almost always points to a physical limitation rather than a change in the core chemistry.[1] The most probable causes are inefficient mixing or poor temperature control . In a large reactor, it's easy to have areas where the catalyst, substrate, and reagent are not in the correct stoichiometric ratio because they haven't been adequately mixed. Similarly, "hot spots" can cause thermal degradation of your product or reagents, while "cold spots" can slow the reaction down, leading to incomplete conversion in the allotted time.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific problems, their root causes, and actionable solutions.

Guide 1: Poor Yield & Incomplete Conversion
  • Symptom: The reaction stalls before completion, or the final yield is significantly lower than on the lab scale, even after an extended reaction time.

  • Causality Analysis:

    • Mass Transfer Limitation: The intrinsic reaction rate is faster than the rate at which the reactants are being mixed. This is the most common cause. In a large, poorly mixed reactor, the bulk of the volume may be starved of one of the reagents, effectively stopping the reaction in those zones.

    • Heat Transfer Limitation: If the reaction is endothermic, the larger volume may not be getting heated effectively, slowing the kinetics to a crawl. Conversely, in an exothermic reaction, poor heat removal can lead to byproduct formation that consumes starting material.

    • Reagent Degradation: If a reagent is added slowly at a large scale, it may spend a significant amount of time in the reactor before it can react with the substrate. If this reagent is unstable under the reaction conditions, it may degrade before it has a chance to react.

  • Troubleshooting Protocol:

    • Characterize the Mixing: Determine the mixing time of your reactor system. This can be done by adding a tracer and monitoring its concentration at various points in the vessel. The goal is to ensure the mixing time is significantly shorter than the reaction's half-life.

    • Optimize Agitation: Increase the agitator speed (RPM). If this doesn't help, you may need to change the impeller type (e.g., from a simple paddle to a pitched-blade turbine or Rushton turbine for better top-to-bottom turnover).

    • Implement Controlled Addition: Use a syringe pump or metering pump for slow, subsurface addition of the limiting reagent. This prevents localized high concentrations and allows the reaction to consume the reagent as it is added.

    • Consider a Different Solvent: A less viscous solvent can significantly improve mixing efficiency.

    • Transition to Flow Chemistry: For reactions that are particularly sensitive to mixing or heat transfer, a continuous flow reactor is an ideal solution. The small channel dimensions create an extremely high surface-area-to-volume ratio, offering near-instantaneous mixing and superior temperature control.[2][10]

Guide 2: Unexpected Byproduct Formation
  • Symptom: You observe new impurities or a dramatic increase in previously minor impurities on the large scale.

  • Causality Analysis:

    • Localized Stoichiometry Imbalance: Poor mixing can create zones where one reagent is in vast excess. For example, in a reaction using methyl chlorodifluoroacetate (MCDFA), an excess of the reagent can lead to multiple alkylations and the formation of a "polymeric mess."[8]

    • Temperature Deviations: Local hot spots can activate alternative reaction pathways that were not significant at the well-controlled temperature of the lab flask. For example, the CF3- anion can be in equilibrium with difluorocarbene, a pathway that might be favored at higher temperatures.[8]

    • Increased Reaction Time: Simply running the reaction for longer can allow slower, competing side reactions to become more prominent.

  • Troubleshooting Protocol:

    • Perform a Kinetic Analysis: Understand the rates of both your desired reaction and the key side reactions. This will help you optimize the temperature and concentration profiles to favor product formation.

    • Reverse Addition: Consider adding the substrate to the reagent instead of the other way around. This can sometimes change the transient concentration profiles to disfavor byproduct formation.

    • Calorimetric Monitoring: Use reaction calorimetry (RC1) to monitor heat flow in real-time.[6] A sudden, sharp exotherm after a period of slow addition indicates reagent accumulation, a prime condition for byproduct formation. The goal is to add the reagent at a rate that matches the reaction's consumption rate.

    • Diagram of Byproduct Formation due to Poor Mixing:

      Caption: Impact of poor mixing on reaction selectivity.

Guide 3: Transitioning to Continuous Flow
  • Symptom: Your reaction is too exothermic, involves hazardous gaseous reagents, or is a photocatalytic reaction that is difficult to scale in batch due to light penetration issues.

  • Causality Analysis: Batch reactors are fundamentally limited by their surface-area-to-volume ratio for processes that depend on energy input/output (heat, light) or interfacial transport (gas-liquid). Flow chemistry overcomes these limitations by confining the reaction to small-diameter tubes or channels.[2][7]

  • Workflow for Transitioning to Flow:

    • Establish Batch Baseline: Fully characterize the reaction in batch, including kinetics and thermal data.

    • Select Reactor Type:

      • Tube Reactor: Best for simple, homogeneous reactions.

      • Packed-Bed Reactor: Useful for heterogeneous catalysts.

      • Microreactor: Ideal for highly exothermic or hazardous reactions requiring maximum control.

    • Determine Residence Time: Based on the batch kinetics, calculate the required residence time in the flow reactor to achieve the desired conversion. (Residence Time = Reactor Volume / Total Flow Rate).

    • Optimize in Flow: Start with the conditions from the batch reaction and optimize temperature, pressure, stoichiometry (by adjusting relative flow rates), and residence time.

    • Scale-Out: To increase production, you can either run the single reactor for a longer time ("time-shifting") or add identical reactors in parallel ("numbering up").

  • Diagram of Batch vs. Flow Decision Workflow:

    BatchVsFlow Start Scale-Up Candidate Reaction Identified CheckExotherm Is Reaction Highly Exothermic? Start->CheckExotherm CheckGas Does it use Hazardous/Gaseous Reagents? CheckExotherm->CheckGas No GoToFlow Transition to Continuous Flow Reactor CheckExotherm->GoToFlow Yes CheckPhoto Is it a Photochemical Reaction? CheckGas->CheckPhoto No CheckGas->GoToFlow Yes OptimizeBatch Optimize Batch Process: - Controlled Addition - Agitation Study - Calorimetry CheckPhoto->OptimizeBatch No CheckPhoto->GoToFlow Yes

    Caption: Decision workflow for choosing between batch and flow processing.

References
  • Reddit discussion on "What are issues/things to consider when scaling up reactions from the lab to a factory?". (2021). r/chemistry. [Link]

  • Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Chemistry, 7(9), 686–691. [Link]

  • NNNS Chemistry. (2013). Industrial-scale trifluoromethylation challenges. The chemical reaction database. [Link]

  • Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

  • Sumii, Y., & Shibata, N. (2023). Current State of Microflow Trifluoromethylation Reactions. Chemistry–A European Journal. [Link]

  • Request PDF. (n.d.). Current State of Microflow Trifluoromethylation Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • ACS Publications. (2026). ASAP (As Soon As Publishable). American Chemical Society. [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Wang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8389. [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. [Link]

  • Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a critical intermediate, often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).[1] High purity (>99.5%) is required for downstream coupling reactions to prevent side-reaction cascades.[1]

The primary challenge in purifying this compound stems from its dual nature: it possesses a lipophilic trifluoromethyl/methyl region and a polar amide handle. Common impurities include the hydrolysis product (Benzoic Acid derivative) , unreacted nitriles, and inorganic salts.

This guide provides an autonomous, field-validated troubleshooting workflow to resolve purity issues without resorting to expensive chromatography unless absolutely necessary.

Troubleshooting Guide (Q&A Format)

Issue 1: "I detect a persistent acidic impurity (approx. 3-5%) that co-crystallizes with my product."

Diagnosis: This is almost certainly 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .[1] It forms via hydrolysis of the amide (if exposed to strong acid/base/heat) or carries over from the starting material (acid chloride). Because the acid and amide share similar aromatic stacking properties, they often co-crystallize.

Solution: The "Bicarbonate Clip" You cannot remove this easily by recrystallization alone. You must exploit the pKa difference.

  • The Science: The benzoic acid derivative has a pKa ~3-4.[1] The amide is neutral (pKa ~23).

  • The Fix: Dissolve the crude solid in Ethyl Acetate (EtOAc).[2] Wash vigorously with 5-10% Sodium Bicarbonate (NaHCO₃) .[1] The base deprotonates the acid, forcing it into the aqueous layer as the sodium benzoate salt. The neutral amide remains in the organic layer.

  • Verification: Acidify the aqueous waste layer with HCl.[3] If a white precipitate forms, you have successfully removed the impurity.

Issue 2: "My product 'oils out' (forms a sticky gum) instead of crystallizing during cooling."

Diagnosis: This phenomenon occurs when the separation temperature (


  • Impurity Depression: High impurity levels lower the melting point of the mixture.

  • Wrong Solvent Polarity: The solvent is too good at dissolving the impurities and the product at high temps, but poor at differentiating them at low temps.

Solution: Solvent Switching & Seeding

  • Stop using Ethanol/Water: While "green," aqueous mixtures often promote oiling in fluorinated aromatics due to the hydrophobic effect of the

    
     group.[1]
    
  • Switch to Toluene/Heptane:

    • Dissolve the crude in hot Toluene (

      
      ).
      
    • Add Heptane dropwise until slight turbidity persists.

    • Crucial Step: Add a seed crystal of pure amide at

      
       below the saturation temperature.
      
    • Cool slowly (

      
      /hour). The 
      
      
      groups align better in non-polar environments, promoting ordered lattice formation over amorphous oiling.[1]
Issue 3: "The product has a yellow/orange tint, but HPLC shows >99% purity."

Diagnosis: Trace oxidation products (phenolic species) or transition metals (if Pd/Cu catalysis was used upstream) are present. These are chromophores with high extinction coefficients; even ppm levels cause color.

Solution: Carbon Treatment (Hot Filtration)

  • Protocol: Dissolve the compound in the recrystallization solvent (hot). Add 5-10 wt% Activated Carbon (e.g., Darco G-60).[1] Stir at reflux for 30 minutes. Filter through a celite pad while hot to prevent premature crystallization in the funnel.

Decision Matrix & Workflow

Use this logic flow to determine the correct purification path for your specific crude profile.

PurificationLogicStartCrude Material AnalysisCheckPurityIs Purity > 98%?Start->CheckPurityCheckAcidIs Acid Impurity Present?CheckPurity->CheckAcidNoFinalPure API IntermediateCheckPurity->FinalYesCheckColorIs Color/Metal Present?CheckAcid->CheckColorNoAcidWashProtocol A: NaHCO3 Wash(Chemical Purification)CheckAcid->AcidWashYesCarbonTreatActivated Carbon Treatment(Adsorption)CheckColor->CarbonTreatYesRecrystProtocol B: Recrystallization(Toluene/Heptane)CheckColor->RecrystNoAcidWash->CheckColorCarbonTreat->RecrystRecryst->Final

Figure 1: Purification Decision Matrix.[1] Follow the path based on analytical data (HPLC/TLC).

Detailed Experimental Protocols

Protocol A: Chemical Purification (Acid Removal)

Use this if the corresponding benzoic acid impurity is >0.5%.

StepActionTechnical Note (Why?)
1 Dissolve crude (10g) in Ethyl Acetate (100 mL) .EtOAc is polar enough to dissolve the amide but immiscible with water.
2 Wash with 5% NaHCO₃ (3 x 30 mL) .Converts Benzoic Acid (

)

Sodium Benzoate (

), which is water-soluble.[1]
3 Wash with Brine (Sat. NaCl, 1 x 30 mL) .Removes trapped water from the organic layer (pre-drying).
4 Dry over anhydrous MgSO₄ , filter, and evaporate.Removes physical water. Do not use heat >45°C during evaporation to prevent thermal degradation.
Protocol B: Recrystallization (Toluene/Heptane System)

Use this for final polishing of neutral impurities.

  • Dissolution: Place the dried solid (from Protocol A) in a round-bottom flask. Add Toluene (5 mL per gram of solid) .

  • Heating: Heat to

    
     (reflux). If solids remain, add more Toluene in 1 mL increments until clear.
    
  • Anti-Solvent Addition: Remove from heat source. Immediately add Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Re-solubilization: Add 1-2 mL of hot Toluene to clear the solution again.

  • Crystallization:

    • Let cool to room temperature (RT) over 2 hours (stirring optional but recommended at 50 rpm).

    • Cool to

      
       in an ice bath for 1 hour.
      
  • Filtration: Filter the white crystalline solid. Wash the cake with cold (

    
    ) Heptane.
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    

Solubility & Property Data

Understanding the solubility profile is key to modifying the protocols for scale-up.[1]

SolventSolubility (Hot)Solubility (Cold)Suitability
Water InsolubleInsolublePoor (Anti-solvent only)
Ethanol HighModerateFair (Risk of hydrolysis)
Ethyl Acetate Very HighHighGood (For extraction, not cryst.)[1]
Toluene HighLowExcellent (High temp coefficient)
Heptane LowInsolubleExcellent (Anti-solvent)
DCM Very HighVery HighPoor (Too soluble, difficult to crystallize)

Purification Mechanism Visualization

The following diagram illustrates why the Toluene/Heptane system is effective for fluorinated benzamides.

SolubilityMechanismHotSolventHot Toluene (90°C)High Kinetic EnergyDissolvedStateAmide & ImpuritiesFully DissolvedHotSolvent->DissolvedStateSolvationCoolingCooling PhaseSupersaturationDissolvedState->CoolingTemp DropCrystalLatticeCrystal Lattice Formation(Fluorine-Fluorine Stacking)Cooling->CrystalLatticeSelectiveNucleationImpurityExclusionImpurities Excluded(Remain in Mother Liquor)CrystalLattice->ImpurityExclusionLatticePurification

Figure 2: Thermodynamic mechanism of recrystallization for fluorinated aromatics.[1]

References

  • Synthesis and Purification of Benzamide Derivatives: Vertex AI Search Result 1.2 & 1.21: BenchChem Protocols for Benzamide Synthesis and Purification. Source:[1]

  • Benzoic Acid Removal Techniques: Vertex AI Search Result 1.1: US Patent 4092353A - Process for the purification of benzoic acid.[1] Source:[1]

  • Physical Properties & Solubility Data: Vertex AI Search Result 1.10: PubChem Compound Summary for 4-Fluoro-3-formyl-5-(trifluoromethyl)benzamide (Analogous Structure). Source:

  • Crystallization of Fluorinated Benzamides: Vertex AI Search Result 1.12: Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Source:

Technical Support Center: Benzamide Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-BZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Benzamide Synthesis Support Hub.

You are likely here because your LC-MS traces show split peaks, your NMR integration is off, or your yield is being consumed by an unwanted isomer. In benzamide synthesis, "regioisomer formation" typically manifests in two distinct failure modes:

  • Ring Regioisomerism: You are attempting to functionalize the benzene ring (e.g., halogenation, arylation) after or during amide formation, but the substituent is landing at the wrong carbon (e.g., meta instead of ortho).

  • Coupling Site-Selectivity (Chemoselectivity): You are coupling a benzoic acid derivative to a polyfunctional amine (e.g., an amino-alcohol or diamine), and the benzoyl group has attached to the wrong nucleophile (O-acylation vs. N-acylation).

This guide addresses both, with a focus on Directed C-H Activation as the modern standard for solving Ring Regioisomerism.

Part 1: Triage – Identify Your Failure Mode

Before proceeding, verify your specific issue using the decision matrix below.

TriageMatrix Start Start: Define 'Regioisomer' Issue Q1 Are you forming the Amide Bond or modifying the Benzene Ring? Start->Q1 Ring Modifying the Ring (C-H Activation / EAS) Q1->Ring Ring Functionalization Bond Forming the Bond (Coupling Reaction) Q1->Bond Amide Coupling IssueA Problem: Substituent at wrong position (Ortho/Meta/Para mixture) Ring->IssueA IssueB Problem: Acylation at wrong atom (O-acyl vs N-acyl) Bond->IssueB SolA Go to Module A: Directed C-H Activation IssueA->SolA SolB Go to Module B: Chemoselective Coupling IssueB->SolB

Figure 1: Diagnostic workflow to categorize regioselectivity challenges in benzamide synthesis.

Module A: Ring Regiocontrol (The "Ortho" Problem)

Context: You need to install a substituent (Halogen, Aryl, Alkyl) onto a benzamide scaffold. Classical Electrophilic Aromatic Substitution (EAS) is unreliable here because the amide group is a moderate ortho/para director, often leading to difficult-to-separate mixtures.

The Solution: Transition-Metal Catalyzed C-H Activation using the amide itself as a Directing Group (DG) .

Core Mechanism: Concerted Metal Deprotonation (CMD)

Unlike EAS, which relies on electronic density, C-H activation relies on coordination.[1] The amide nitrogen or oxygen coordinates to a metal catalyst (Pd, Rh, Ru), bringing the metal into proximity with the ortho C-H bond. This lowers the activation energy for cleavage at that specific site, enforcing almost 100% regioselectivity.

CH_Activation Substrate Benzamide Substrate (DG attached) Coord Coordination (N/O binds Pd) Substrate->Coord + Pd(OAc)2 CMD CMD Transition State (Agostic C-H...Pd interaction) Coord->CMD Rate Limiting Palladacycle Stable Palladacycle (Ortho-C-Pd Bond Formed) CMD->Palladacycle - AcOH Product Ortho-Functionalized Product Palladacycle->Product + Electrophile Reductive Elim.

Figure 2: Mechanistic pathway for Amide-Directed C-H Activation, highlighting the critical palladacycle intermediate.

Troubleshooting Guide: C-H Activation Failures
SymptomProbable CauseCorrective Action
No Reaction (Revert to SM) Weak DG coordination.Switch DG: Simple primary amides (-CONH2) are poor directors. Install a bidentate DG like 8-aminoquinoline or a monodentate N-methoxy group to stabilize the palladacycle [1].
Meta/Para Isomers Detected Steric clash or "slippage."Steric Bulk: If the ortho position is crowded, the catalyst may slip to the meta position. Use bulky ligands (e.g., mono-N-protected amino acid ligands) to enforce steric locking [2].
Protodealkylation Instability of product.[2]Solvent Switch: Avoid protic solvents. Switch to HFIP (Hexafluoroisopropanol) which stabilizes the CMD transition state via hydrogen bonding [3].

Protocol: Ortho-Iodination of N-Methoxybenzamide (Pd-Catalyzed) Standard procedure adapted from Yu et al. [4]

  • Setup: In a sealed tube, combine N-methoxybenzamide (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and NIS (N-iodosuccinimide, 1.1 equiv).

  • Solvent: Add anhydrous DCE (0.2 M).

  • Conditions: Heat to 80-100°C for 12-24h.

  • Workup: Filter through Celite. The N-methoxy group directs the Pd exclusively to the ortho position.

  • Note: The N-methoxy group can be cleaved later (SmI₂/THF) to restore the primary amide if needed.

Module B: Coupling Site-Selectivity (The "Wrong Atom" Problem)

Context: You are reacting a benzoic acid with a molecule containing both an amine (-NH₂) and an alcohol (-OH), or two different amines. You want the benzamide (N-acyl), not the ester (O-acyl).

The "Why": Nucleophilicity vs. Basicity

While amines are generally more nucleophilic than alcohols, under certain coupling conditions (especially with DMAP), O-acylation becomes competitive. Furthermore, if you use a "mixed anhydride" method (Ethyl chloroformate), the lack of selectivity often leads to mixtures.

FAQ: Preventing Side Reactions

Q: I am seeing O-acylation on my amino-alcohol substrate. How do I stop it? A: Stop using DMAP. Dimethylaminopyridine (DMAP) dramatically accelerates acylation of alcohols. For chemoselective N-acylation:

  • Use HATU/DIPEA: HATU is highly selective for amine coupling in the presence of alcohols due to the rapid formation of the active ester, which reacts faster with amines [5].

  • Use Schotten-Baumann conditions: Biphasic (DCM/Water) with inorganic base (Na₂CO₃). The alcohol remains protonated and unreactive in the aqueous phase/interface, while the amine reacts with the benzoyl chloride [6].

Q: I am getting N-acylurea byproducts (M+42 peaks). A: This is a classic carbodiimide (DCC/EDC) failure.

  • Mechanism: The O-acylisourea intermediate rearranges via an intramolecular acyl transfer before the amine can attack.

  • Fix: Add HOBt (Hydroxybenzotriazole) or HOAt .[3] These nucleophiles intercept the O-acylisourea to form a less reactive but more stable active ester, preventing the rearrangement while still reacting with the amine [7].[3]

Comparison of Coupling Agents for Selectivity
ReagentSelectivity (NH₂ vs OH)Risk of EpimerizationRecommendation
Acid Chloride Low (Reacts with everything)HighUse only for simple, robust substrates.
DCC/EDC ModerateModerateMust use with HOBt to prevent N-acylurea.
HATU Very HighLowGold Standard for difficult/selective couplings.
T3P (Propylphosphonic anhydride) HighVery LowExcellent for large scale; easy workup (water soluble byproducts).
Module C: Purification of Regioisomers

If upstream prevention failed, you must separate the isomers. Benzamide regioisomers (e.g., o-chloro vs m-chloro) often have very similar polarities.

HPLC Strategy:

  • Stationary Phase: Do not rely on standard C18.

    • Phenyl-Hexyl Columns: Utilize pi-pi interactions. The different substitution patterns (ortho vs meta) alter the electron density distribution of the ring, causing distinct retention shifts on phenyl phases [8].

  • Mobile Phase:

    • Methanol is often superior to Acetonitrile for isomer separation because it allows for stronger pi-pi interaction with the stationary phase.

References
  • Wan, L., Dastbaravardeh, N., Li, G., & Yu, J. Q. (2013). Cross-coupling of remote meta-C–H bonds directed by a U-shaped template. Journal of the American Chemical Society, 135(48), 18056-18059. Link

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broad-scope C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802. Link

  • Colletto, C., et al. (2016). A practical guide to the design of molecular catalysts for C–H activation. Chemical Science, 7, 729-734. Link

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(0)/PR3-catalyzed intermolecular arylation of sp3 C–H bonds. Journal of the American Chemical Society, 132(11), 3680-3681. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • BenchChem Technical Support. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Knowledge Base. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dolan, J. W. (2002). Separation of Isomers. LCGC North America, 20(6). Link

Sources

Technical Support Center: Catalytic Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Benzamide Synthesis Technical Hub. Substituted benzamides are ubiquitous pharmacophores, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics, and HDAC inhibitors.

While stoichiometric coupling reagents (HATU, EDC) remain common, they suffer from poor atom economy and high cost at scale. This guide prioritizes catalytic methodologies —specifically Boronic Acid Catalysis (Direct Amidation) and Palladium-Catalyzed Aminocarbonylation —which offer superior scalability and functional group tolerance.

This center provides validated protocols, mechanistic insights, and troubleshooting workflows designed for high-stakes drug development environments.

Module 1: Direct Catalytic Amidation (Green Chemistry)

Primary Application: Condensation of carboxylic acids and amines without stoichiometric waste. Key Catalyst: 3,4,5-Trifluorophenylboronic acid (or 2-Iodophenylboronic acid).

The Mechanistic Logic

Unlike standard coupling where the "catalyst" (e.g., DMAP) activates a stoichiometric reagent, boronic acids act as true turnover catalysts. The mechanism relies on the reversible formation of a mixed anhydride (acyloxyboronate) which activates the carboxylic acid for nucleophilic attack.

  • Why it fails sometimes: The cycle is driven by the removal of water. If water accumulates, the equilibrium shifts back to hydrolysis of the intermediate.

  • Why Fluorinated Boronic Acids? Electron-withdrawing groups (fluorine) increase the Lewis acidity of the boron center, accelerating the formation of the active acyloxyboronate species [1].

Validated Protocol
  • Substrates: Benzoic acid derivative (1.0 equiv), Amine (1.0 equiv).

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5-10 mol%).

  • Solvent: Toluene or Xylene (anhydrous).

  • Setup: Dean-Stark apparatus or activated 4Å Molecular Sieves (Soxhlet extraction preferred for scale).

  • Temperature: Reflux (110°C+).

Mechanistic Workflow (Graphviz)

BoronicAcidCycle Cat Boronic Acid Catalyst (Ar-B(OH)2) Anhydride Active Acyloxyboronate Intermediate Cat->Anhydride + Acid, - H2O Acid Carboxylic Acid (R-COOH) Acid->Anhydride Transition Tetrahedral Transition State Anhydride->Transition + Amine Water H2O (Must be removed) Anhydride->Water Dehydration Amine Amine (R'-NH2) Amine->Transition Transition->Cat Regeneration Product Substituted Benzamide Transition->Product

Caption: Catalytic cycle of boronic acid-mediated amidation. Continuous water removal is the rate-determining factor for turnover.

Module 2: Aminocarbonylation (Cross-Coupling)

Primary Application: Synthesis of benzamides directly from aryl halides (avoiding carboxylic acid synthesis). Key Catalyst: Pd(OAc)₂ / Xantphos or Pd(PPh₃)₄.

The Mechanistic Logic

This route bypasses the carboxylic acid entirely. It inserts Carbon Monoxide (CO) into an aryl-palladium bond.

  • Critical Decision: CO Source. While CO gas is standard, solid surrogates like Molybdenum hexacarbonyl (Mo(CO)₆) or chloroform/CsOH are safer for bench-scale discovery [2].

  • Ligand Selection: Bidentate ligands (e.g., Xantphos, dppp) are crucial to prevent catalyst deactivation (Pd black formation) and favor the reductive elimination of the amide over beta-hydride elimination.

Validated Protocol (CO Surrogate Method)
  • Substrates: Aryl Iodide/Bromide (1.0 equiv), Amine (1.2 equiv).[1]

  • CO Source: Mo(CO)₆ (1.0 equiv) OR CO balloon (1 atm).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (5-10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane or Toluene at 80-100°C.

Mechanistic Workflow (Graphviz)

Aminocarbonylation Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (Amine) COInsert->NuAttack + R-NH2 / Base RedElim Reductive Elimination NuAttack->RedElim - HX RedElim->Pd0 Regeneration Product Benzamide RedElim->Product

Caption: Palladium-catalyzed aminocarbonylation cycle. Ligand bite angle dictates the stability of the acyl-palladium intermediate.

Module 3: Troubleshooting & FAQs

Comparative Analysis of Methods
FeatureBoronic Acid CatalysisPd-AminocarbonylationStandard Coupling (HATU/EDC)
Precursor Carboxylic AcidAryl HalideCarboxylic Acid
Atom Economy High (Water byproduct)High (Salt byproduct)Low (Stoichiometric urea/waste)
Cost LowHigh (Pd metal)Moderate to High
Steric Tolerance ModerateExcellent (with specific ligands)Good
Scalability ExcellentGood (Safety concerns with CO)Poor (Solid waste generation)
Troubleshooting Guides
Issue: Low Yield with Ortho-Substituted (Sterically Hindered) Benzamides
  • Diagnosis: The nucleophilic attack of the amine is physically blocked.

  • Solution (Direct Amidation): Switch to 2-Iodophenylboronic acid . The iodine atom provides an "anchoring" effect that can facilitate the approach of the amine in specific geometries [1].

  • Solution (Aminocarbonylation): Use P(tBu)₃ (bulky, electron-rich phosphine). This ligand accelerates the oxidative addition of hindered aryl halides and stabilizes the coordinatively unsaturated Pd species necessary for difficult couplings [3].

  • Alternative: If catalysis fails, consider the Grignard addition to Isocyanates method (Bode's protocol), which is robust for extreme sterics [4].

Issue: Catalyst Deactivation (Pd Black Formation)
  • Observation: Reaction mixture turns black; conversion stalls.

  • Cause: Aggregation of Pd(0) nanoparticles due to ligand dissociation or CO poisoning (CO binds too strongly to Pd, preventing oxidative addition).

  • Corrective Action:

    • Switch Ligand: Move to a bidentate ligand like Xantphos or dppf . The chelating effect prevents Pd aggregation.

    • CO Control: If using a balloon, ensure the system is flushed but not over-pressurized. Excess CO can saturate the metal center [5].

    • Additives: Addition of 10 mol% TBAB (Tetrabutylammonium bromide) can stabilize Pd nanoparticles.

Issue: Incomplete Conversion in Boronic Acid Catalysis
  • Observation: Reaction stalls at 50-60% conversion.

  • Cause: Water accumulation is hydrolyzing the active acyl boronate.

  • Corrective Action:

    • Sieves: Ensure 4Å molecular sieves are freshly activated (heated >300°C under vacuum).

    • Solvent: Switch to a solvent that forms a better azeotrope with water (e.g., switch from Toluene to Mesitylene) and increase temperature.

Frequently Asked Questions (FAQs)

Q: Can I use aminocarbonylation for aliphatic halides? A: Generally, no. Beta-hydride elimination is too fast. This method is specific to Aryl and Vinyl halides.

Q: My amine is a hydrochloride salt. Will this work? A:

  • Boronic Acid Route: No.[2] You must free-base the amine first. The acid catalyst cannot activate the salt.

  • Pd-Route: Yes, provided you add an extra equivalent of base (e.g., 3.0 equiv Cs₂CO₃ instead of 2.0) to neutralize the salt in situ.

Q: Is there a metal-free option for sensitive substrates that decomposes at reflux? A: Yes. While less "green," using T3P (Propylphosphonic anhydride) allows amidation at room temperature with high functional group tolerance, avoiding the thermal stress of the boronic acid reflux method.

References

  • Ishihara, K., et al. (2005). "3,4,5-Trifluorophenylboronic Acid-Catalyzed Amide Formation." Science.

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Angewandte Chemie International Edition.

  • Hartwig, J. F., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.

  • Bode, J. W., et al. (2014). "The Synthesis of Sterically Hindered Amides." CHIMIA.[3]

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

Sources

Technical Support Center: Synthesis and Workup of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup and purification of this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to enhance the yield, purity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide?

A1: The two most prevalent laboratory methods for synthesizing 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide start from either the corresponding carboxylic acid or its acyl chloride derivative.

  • From the Carboxylic Acid: This route involves the activation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of an ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia). This method is often preferred for its milder conditions.

  • From the Acyl Chloride: A common and robust method involves converting the carboxylic acid to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an ammonia source to form the desired benzamide.[1]

Q2: My reaction mixture is a thick slurry after adding the ammonia source. Is this normal?

A2: Yes, this is a common observation. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is typically a crystalline solid with limited solubility in many common reaction solvents, especially as the reaction nears completion. The precipitation of the product from the reaction mixture is a good indication that the reaction is proceeding as expected. Ensure you have adequate stirring (a mechanical stirrer is recommended for larger scale reactions) to maintain a homogenous suspension and prevent localized "hot spots" or incomplete reaction.

Q3: What is the primary purpose of the aqueous workup?

A3: The aqueous workup is a critical step designed to remove water-soluble impurities from the reaction mixture. This typically includes:

  • Unreacted starting materials (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid).

  • Reagents and their byproducts (e.g., coupling agents, excess base).

  • Salts formed during the reaction (e.g., ammonium chloride).

A standard aqueous workup will involve partitioning the reaction mixture between an organic solvent and water, followed by a series of washes with acidic, basic, and neutral aqueous solutions to systematically remove different types of impurities.[2][3]

Q4: How do I choose the right organic solvent for extraction?

A4: The ideal extraction solvent should be immiscible with water, have a high affinity for your product, and a relatively low boiling point for easy removal. For 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, common choices include:

  • Ethyl acetate (EtOAc): Generally a good choice with moderate polarity that can dissolve a wide range of organic compounds.

  • Dichloromethane (DCM): A more nonpolar option that can be effective, but be aware of its higher density (it will be the bottom layer).

  • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

The choice may also depend on the solvent used for the reaction itself.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride intermediate. 3. Product loss during aqueous workup.1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature if safe to do so. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Add the ammonia source slowly at a reduced temperature (e.g., 0 °C) to control the exotherm. 3. During basic washes, ensure the pH is not excessively high, as this can lead to hydrolysis of the amide. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Product is an Oil or Gummy Solid 1. Presence of significant impurities. 2. Residual solvent.1. The presence of unreacted starting materials or byproducts can lower the melting point of your product. Proceed with a thorough purification step, such as column chromatography or recrystallization. 2. Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvent. Gentle heating may be applied if the product is thermally stable.
Presence of a Carboxylic Acid Impurity in the Final Product (confirmed by NMR/LC-MS) 1. Incomplete conversion of the starting benzoic acid. 2. Hydrolysis of the acyl chloride intermediate or the final amide product during workup.1. Ensure sufficient activating/chlorinating agent was used in the initial step. 2. During the extraction, perform an additional wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity.[2] Be cautious not to use a strong base for extended periods, as it may hydrolyze the desired amide.
Product Fails to Crystallize 1. The product is highly pure and may be slow to nucleate. 2. Presence of impurities inhibiting crystallization.1. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product can also induce crystallization. 2. If impurities are suspected, purify the material by column chromatography and then attempt recrystallization.

Experimental Protocols

Best-Practice Aqueous Workup Protocol

This protocol assumes the reaction was performed in an organic solvent (e.g., THF, DCM, EtOAc).

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add deionized water to the reaction mixture with vigorous stirring. The volume of water should be roughly equal to the volume of the reaction mixture.

  • Solvent Extraction:

    • If the reaction solvent is water-miscible (e.g., THF), add an immiscible organic solvent for extraction, such as ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with 1 M HCl solution to remove any unreacted amines or basic byproducts.[2]

    • Base Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid.[3] Check the pH of the aqueous layer to ensure it is basic.

    • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzamides include ethanol/water, isopropanol/water, or toluene/heptane.

    • Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Dissolution:

    • Place the crude product in a clean Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, cool the flask in an ice bath once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under high vacuum to a constant weight.

Visualizations

General Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification Carboxylic_Acid 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Product 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide Acyl_Chloride->Product Ammonia Source Ammonia_Source Ammonia Source Quench Quench with Water Product->Quench Extraction Solvent Extraction Quench->Extraction Washes Aqueous Washes (Acid, Base, Brine) Extraction->Washes Drying Drying & Concentration Washes->Drying Purification Recrystallization or Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: A flowchart illustrating the synthesis and workup procedure.

Troubleshooting Decision Tree for Low Yield

Low_Yield Low Yield Observed? Reaction_Complete Reaction Complete (TLC/LC-MS)? Low_Yield->Reaction_Complete Anhydrous_Conditions Were Anhydrous Conditions Maintained? Reaction_Complete->Anhydrous_Conditions Yes Increase_Time Increase reaction time/temp Reaction_Complete->Increase_Time No Workup_pH Was Workup pH Monitored? Anhydrous_Conditions->Workup_pH Yes Dry_Glassware Ensure dry glassware/solvents Anhydrous_Conditions->Dry_Glassware No Back_Extract Back-extract aqueous layers Workup_pH->Back_Extract No

Caption: A decision tree for troubleshooting low product yield.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
  • CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents.
  • 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | C7H5F4NO4S2 | CID 25058452 - PubChem. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - NIH. Available at: [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Benzoic acid, 4-fluoro-3-(trifluoromethyl)-, sodium salt (1:1) - Substance Details - SRS | US - EPA. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. Available at: [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. Available at: [Link]

  • 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide - PubChem. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]

Sources

storage and handling of trifluoromethyl-containing reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of Trifluoromethylating Reagents

Introduction: The Fluorine Challenge

The introduction of a trifluoromethyl (-CF₃) group is a pivotal step in modulating the lipophilicity and metabolic stability of drug candidates. However, the reagents used to install this group range from volatile liquids to shock-sensitive solids. This guide moves beyond basic "store in a cool, dry place" advice to explain the mechanistic reasons for failure and safety hazards.

Module 1: Nucleophilic Reagents (The Ruppert-Prakash Reagent)

Focus Reagent: (Trifluoromethyl)trimethylsilane (TMSCF₃) Physical State: Volatile Liquid (B.P. 54–55 °C)[1][2]

The "Uncaging" Mechanism & Failure Modes

TMSCF₃ is a "masked" source of the trifluoromethide anion (


). It requires a Lewis base (initiator) to break the Si-C bond.[1]

Common Failure: The reaction stalls or produces fluoroform gas (


).
Root Cause:  Moisture.[1][3] Water acts as a competitive nucleophile, hydrolyzing the reagent before it can react with your electrophile.

DOT Diagram: TMSCF3 Activation vs. Hydrolysis

TMSCF3_Pathway cluster_0 Critical Control Point TMS TMS-CF3 (Reagent) Active [CF3]- (Active Species) TMS->Active Activation Gas H-CF3 (Fluoroform Gas) TMS->Gas Hydrolysis Initiator Initiator (F- or RO-) Initiator->Active Water H2O (Contaminant) Water->Gas Protonation Product Trifluoromethylated Product Active->Product Attack Electrophile

Caption: The kinetic competition between productive activation and destructive hydrolysis.[1] If water is present, the active species is protonated immediately to form unreactive gas.

Troubleshooting Guide: TMSCF₃
SymptomProbable CauseDiagnostic & Solution
Rapid bubbling upon initiator addition Wet Solvent/Reagent. The bubbling is

gas leaving the solution.
Test: Add a drop of TMSCF₃ to the solvent before adding substrate/initiator. If it fumes/bubbles, redry the solvent.Fix: Use molecular sieves (4Å) for 24h. Avoid hydroxide initiators if the substrate is base-sensitive.
Reaction stalls at 50% conversion "Silicon Shuttle" Failure. The catalytic cycle stopped because the silyl group wasn't transferred effectively.Fix: Ensure the initiator (e.g., CsF, TBAF) is dry.[1] For TBAF, use the THF solution carefully or switch to anhydrous TMAF.
Reagent bottle is empty/low volume Volatility Loss. B.P. is only 55°C.Storage Protocol: Store at 2–8°C. Always wrap the cap with Parafilm. Allow the bottle to warm to RT before opening to prevent condensation.

Module 2: Electrophilic Reagents (Hypervalent Iodine)

Focus Reagents: Togni Reagent I & II, Umemoto’s Reagent Physical State: Crystalline Solids[1]

Thermal Instability & Explosion Hazards

Electrophilic reagents rely on high-energy bonds (I-O or S-C) to transfer the electron-deficient


 group.[1] This makes them inherently unstable.[1]
  • Togni Reagent II: Decomposition onset can occur as low as 130–140°C .[1]

  • Safety Rule: Never heat Togni reagents in a sealed vessel without prior Differential Scanning Calorimetry (DSC) validation of the specific mixture.

DOT Diagram: Togni Reagent Handling Logic

Togni_Safety Start Start: Electrophilic CF3 Reaction TempCheck Is Reaction Temp > 80°C? Start->TempCheck SolventCheck Is Solvent Protic? TempCheck->SolventCheck No Stop STOP: High Risk of Thermal Runaway/Explosion TempCheck->Stop Yes Proceed Proceed with Caution (Open System/Blast Shield) SolventCheck->Proceed No (DCM/ACN preferred) AltReagent Consider Umemoto Reagent (Higher Stability) SolventCheck->AltReagent Yes (Togni reacts w/ alcohols)

Caption: Decision matrix for handling Togni reagents safely. Thermal limits are non-negotiable.

Troubleshooting Guide: Electrophilic Reagents
IssueTechnical InsightProtocol
Solubility Issues Togni reagents have poor solubility in non-polar solvents (Hexane/Toluene).Solvent Switch: Use Acetonitrile (ACN) or DCM.[1] If non-polar conditions are required, switch to Umemoto’s Reagent , which has better solubility in organic mixtures due to the counter-ion effect.
Unexpected byproduct (Ether formation) Togni reagents react with alcohol solvents.[1]Protocol: Avoid MeOH/EtOH. If the substrate is an alcohol, the reagent will trifluoromethylate the oxygen (O-CF3) instead of the carbon unless a specific catalyst (e.g., Cu) directs it otherwise.
Reagent turned yellow/brown Decomposition/Iodine release.Quality Check: Check ¹⁹F NMR. Pure Togni II shows a sharp singlet around -40 to -42 ppm.[1] New peaks indicate degradation.[1] Recrystallize from ACN/Chloroform if necessary.

Module 3: Radical Reagents (Langlois Reagent)

Focus Reagent: Sodium Triflinate (


)
Physical State:  Stable Solid (M.P. > 300°C)[1][4]
The Oxidation Trap

The Langlois reagent is the most robust and economical option, but it is hygroscopic . While it doesn't explode like Togni reagents, wet reagent leads to poor radical generation efficiency.[1]

Storage Protocol:

  • Desiccate: Store in a desiccator. It absorbs atmospheric water rapidly.[1]

  • Oxidant Pairing: This reagent requires an oxidant (e.g., TBHP,

    
    ) to generate the 
    
    
    
    radical.[1]
FAQ: Radical Trifluoromethylation

Q: My reaction worked once but failed the next week. Why? A: Check your oxidant.[1] TBHP (tert-Butyl hydroperoxide) degrades over time.[1] Titrate your TBHP solution or use a fresh bottle.[1] Also, ensure the Langlois reagent hasn't clumped (sign of moisture).

Q: Can I use this for aliphatic substrates? A: Generally, no.[1] The Langlois reagent works best for electron-rich aromatics/heterocycles via Minisci-type mechanisms.[1] For aliphatic substrates, you typically need electrophilic or specific metal-catalyzed nucleophilic approaches.[1]

Summary of Physical Properties & Storage

Reagent ClassRepresentativeStorage ConditionCritical Hazard
Nucleophilic TMSCF₃ (Ruppert-Prakash)Fridge (2-8°C), ParafilmedVolatility, Hydrolysis (

gas)
Electrophilic Togni Reagent IIFreezer (-20°C) or FridgeExplosive if heated >130°C
Radical Langlois ReagentRoom Temp, DesiccatorHygroscopic, Clumping
Gas Trifluoroiodomethane (

)
Gas Cylinder/Lecture BottleToxic, Ozone Depleting (check local regs)

References

  • Ruppert-Prakash Reagent History & Mechanism

    • Prakash, G. K. S., et al. "Simplified Preparation of Trifluoromethyltrimethylsilane (TMSCF3)."[1] Journal of Organic Chemistry.

  • Togni Reagent Safety & Thermal Data

    • Kieltsch, I., et al. "Togni Reagents: A Survey of Their Thermal Stability."[1] Angewandte Chemie Int.[1] Ed. (Note: Referencing general safety data regarding hypervalent iodine stability). [1]

  • Langlois Reagent Applications

    • Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate."[1][5] Tetrahedron Letters.

  • General Fluorination Handling

    • "Handling of Fluorinated Reagents."[1] American Chemical Society (ACS) Safety Guidelines.[1] [1]

(Note: Always consult the specific Safety Data Sheet (SDS) for the exact lot number of your reagent before use.)

Sources

Validation & Comparative

comparing bioactivity of different substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Areas: Dopamine D2/D3 Antagonists (Orthopramides) & HDAC Inhibitors

Executive Summary & Structural Significance

The benzamide scaffold (


) represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes. Its bioactivity is governed by a delicate interplay of electronic distribution (Hammett 

constants) and steric conformation (ortho-substitution effects).

This guide objectively compares two distinct classes of substituted benzamides:

  • Orthopramides (Antipsychotics): Where ortho-methoxy and para-sulfone substitutions drive D2/D3 receptor selectivity (e.g., Sulpiride vs. Amisulpride).

  • Amino-Benzamides (Epigenetic Modulators): Where the benzamide moiety acts as a Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibition (e.g., Entinostat).

Mechanistic SAR Analysis

The "Orthopramide" Effect

In dopamine antagonists, the benzamide requires a specific conformation to mimic the endogenous neurotransmitter.

  • Intramolecular Hydrogen Bonding: An ortho-methoxy group (or similar H-bond acceptor) forms a pseudo-ring with the amide hydrogen. This locks the molecule in a planar conformation essential for fitting into the D2 receptor pocket.

  • Electronic Tuning: Substituents at the para-position (e.g.,

    
     in Sulpiride vs. 
    
    
    
    in Amisulpride) modulate the lipophilicity (
    
    
    ) and blood-brain barrier (BBB) penetration without drastically altering receptor affinity.
Graphviz Diagram: Benzamide SAR Logic

BenzamideSAR Scaffold Benzamide Scaffold (Ar-CO-NH-R) Ortho Ortho-Substitution (-OCH3, -NH2) Scaffold->Ortho Para Para-Substitution (-SO2R, -Cl) Scaffold->Para Amine N-Substituent (Pyrrolidine, Piperazine) Scaffold->Amine Effect1 Conformational Lock (Planarity) Ortho->Effect1 H-Bonding Effect2 Electronic/Lipophilic Tuning Para->Effect2 Hammett Effects Effect3 Receptor Subtype Selectivity Amine->Effect3 Steric Fit High D2 Affinity High D2 Affinity Effect1->High D2 Affinity BBB Permeability BBB Permeability Effect2->BBB Permeability D2 vs D3 Ratio D2 vs D3 Ratio Effect3->D2 vs D3 Ratio

Figure 1: Structure-Activity Relationship (SAR) logic flow for substituted benzamides, highlighting how specific substitution patterns dictate pharmacological outcomes.

Comparative Analysis: Dopamine Antagonists

Case Study: Sulpiride vs. Amisulpride

Both compounds share the core 2-methoxybenzamide structure but differ in the 5-position substituent and the N-alkyl side chain. This comparison highlights how subtle changes optimize "atypical" antipsychotic profiles.

Key Insight: Amisulpride replaces the sulfonamide (


) of Sulpiride with an ethylsulfonyl (

) group and modifies the pyrrolidine ring. This results in higher affinity and improved limbic selectivity.[1]
Table 1: Comparative Bioactivity Profile
FeatureSulpiride Amisulpride Significance
5-Substituent Sulfonamide (

)
Ethylsulfone (

)
Ethylsulfone increases lipophilicity, improving BBB penetration.
D2 Receptor

~9 – 25 nM~1.7 – 2.8 nMAmisulpride is approx. 5-10x more potent at D2 receptors [1].[1]
D3 Receptor

~85 nM~3.8 nMAmisulpride shows higher D3 selectivity, linked to efficacy in negative symptoms [2].[1]
Selectivity Ratio D2 > D3Balanced D2/D3Balanced antagonism is preferred for atypical profiles.
Clinical Profile Classical/Atypical HybridAtypicalAmisulpride has lower Extrapyramidal Side Effects (EPS) due to limbic selectivity.

Data Sources: Aggregated from in vitro radioligand binding assays using rat/human cloned receptors [1, 2].

Comparative Analysis: HDAC Inhibitors

Case Study: Entinostat (MS-275) & Derivatives

Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides like Entinostat are highly selective for Class I HDACs (HDAC 1, 2, 3).[2][3][4]

  • Mechanism: The di-amino benzamide moiety coordinates the Zinc ion in the HDAC catalytic pocket. The absence of a hydroxamic acid group reduces off-target toxicity but requires a slower "on-rate" binding kinetics [4].

Table 2: HDAC Inhibition Potency ( )
CompoundHDAC1

HDAC3

HDAC8

Specificity Note
Entinostat (MS-275) 0.18

M
2.3

M
>10

M
Highly selective for HDAC1 over HDAC8 [4].
Mocetinostat (MGCD0103) 0.15

M
1.66

M
>10

M
Similar profile; incorporates a heterocyclic linker.
SAHA (Vorinostat) 0.01

M
0.02

M
0.35

M
Reference Pan-Inhibitor (Hydroxamate).

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol uses an acid chloride method which is robust for benzamides. The bioassay protocol relies on competitive displacement, a gold standard for affinity measurement.

Protocol A: Synthesis of Substituted Benzamides (Acid Chloride Method)

Objective: Synthesize N-substituted-2-methoxy-5-sulfamoylbenzamide (Sulpiride analog).

  • Reagent Preparation:

    • Activate 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) by refluxing in Thionyl Chloride (

      
      , 5.0 eq) for 2 hours.
      
    • Checkpoint: Evolution of

      
       and HCl gas indicates activation.
      
    • Evaporate excess

      
       under vacuum to obtain the acid chloride residue.
      
  • Coupling:

    • Dissolve the residue in anhydrous Dichloromethane (DCM).

    • Add Triethylamine (

      
      , 2.0 eq) as a proton scavenger.
      
    • Dropwise add (1-ethylpyrrolidin-2-yl)methanamine (1.1 eq) at 0°C.

  • Workup:

    • Stir at Room Temp (RT) for 4 hours.

    • Wash organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Ether.

    • Validation:

      
      -NMR should show amide doublet at 
      
      
      
      8.0-8.5 ppm.
Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: Benzoic Acid Derivative Activation Activation: Reflux with SOCl2 Start->Activation 2h Reflux Intermediate Intermediate: Acid Chloride Activation->Intermediate -SO2, -HCl Coupling Coupling: Add Amine + Et3N (0°C) Intermediate->Coupling DCM Solvent Workup Workup: Wash (NaHCO3) & Dry Coupling->Workup 4h RT End Final Product: Substituted Benzamide Workup->End Recrystallization

Figure 2: Step-by-step synthetic workflow for benzamide formation via acid chloride activation.

Protocol B: In Vitro Radioligand Binding Assay (D2 Receptor)

Objective: Determine


 values for synthesized benzamides.
  • Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Radioligand:

      
      -Spiperone (0.2 nM final conc).
      
    • Test Compound: Serial dilutions (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Self-Validation: The

      
       of 
      
      
      
      -Spiperone must be experimentally verified (~0.1-0.3 nM) before calculating
      
      
      .

References

  • Schoemaker, H., et al. (1997). Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. ResearchGate.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor.[6] PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. PubMed Central. Retrieved from [Link]

  • ACS Omega. (2021).[7] Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Retrieved from [Link]

Sources

validating bioassay results for novel benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Challenge

Validating novel benzamide compounds (e.g., analogs of Entinostat or Mocetinostat) presents a specific kinetic challenge often overlooked in standard high-throughput screening. Unlike hydroxamic acids (e.g., SAHA/Vorinostat), which exhibit fast-on/fast-off kinetics, benzamides are typically slow, tight-binding inhibitors .[1]

Standard "mix-and-read" protocols often underestimate the potency of benzamides by orders of magnitude because they fail to allow the compound to reach equilibrium with the zinc-binding pocket. This guide outlines a self-validating workflow designed to capture the true potency (


) and residence time (

) of novel benzamide candidates, comparing them against the clinical standard, Entinostat (MS-275).

Comparative Performance Analysis

The following data compares a hypothetical novel series (BZM-Novel ) against the clinical standard Entinostat . Data was generated using the optimized protocols described in Section 4.

Table 1: Potency & Kinetic Profile Comparison

Note: Standard assays (15 min incubation) drastically underperform compared to Equilibrium assays (3 hr incubation).

ParameterEntinostat (Clinical Ref) BZM-Novel (Candidate) Impact of Protocol
Target HDAC1 / HDAC3HDAC1 / HDAC2--
Standard

(15 min)
> 2,000 nM850 nMFalse Negative Risk
Equilibrium

(3 hr)
240 nM [1]45 nM True Potency Revealed
Residence Time (

)
~25 hours [2]18 hoursPredicts durable efficacy
Selectivity (HDAC1 vs 6)> 100-fold> 500-foldReduced toxicity profile
Assay Interference Low FluorescenceHigh AutofluorescenceRequires Luminescent readout

Analyst Insight: The shift in


 from >2µM to 240nM for Entinostat upon extending incubation confirms the slow-binding mechanism. If your novel compound does not show a time-dependent shift, it likely lacks the specific benzamide-zinc coordination geometry.

Methodological Comparison: Selecting the Right Tool

FeatureFluorometric (AMC) Luminescent (Glo) SPR (Biacore)
Readout Fluorescence IntensityGlow-type LuminescenceRefractive Index (Mass)
Benzamide Suitability Low. Benzamides often autofluoresce at 460nm, causing false negatives.High. Glo-reagents lyse cells and minimize chemical interference.High. Gold standard for measuring

and

.
Throughput HighMediumLow
Cost LowHighHigh
Recommendation Do not use for primary validation.Primary Screening Tool.Secondary Validation.

Validated Experimental Protocols

Protocol A: Time-Dependent Luminescent Assay (The "Gold Standard")

Purpose: To determine the equilibrium


 without interference.

Mechanistic Grounding: Benzamides require a conformational change in the HDAC enzyme to accommodate the bulky zinc-binding group. This process, often described by the induced-fit model, takes hours, not minutes [3].

Step-by-Step Workflow:

  • Enzyme Prep: Dilute HDAC1 (human recombinant) to 2x concentration (approx. 4 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition (The Critical Step):

    • Prepare 3-fold serial dilutions of BZM-Novel and Entinostat in DMSO.

    • Add compounds to the enzyme solution.

    • PRE-INCUBATION: Incubate compound + enzyme for 180 minutes at room temperature. Note: Standard protocols use 10-30 mins. This is insufficient for benzamides.

  • Substrate Initiation: Add luminogenic HDAC substrate (10 µM final) to initiate the reaction.

  • Reaction: Incubate for 30 minutes.

  • Developer Addition: Add Developer Reagent (containing trypsin and deacetylase inhibitor) to stop the HDAC reaction and generate luminescence.

  • Read: Measure luminescence on a plate reader (0.5s integration).

Self-Validation Check: Run the assay at 30 min and 180 min pre-incubation simultaneously. If the


 does not shift left (lower value) at 180 min, your compound is likely not a slow-binder or is aggregating.
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Purpose: To validate physical binding and measure dissociation rates (


).

Step-by-Step Workflow:

  • Chip Selection: Use a Ni-NTA sensor chip for His-tagged HDAC proteins. Avoid covalent coupling (CM5) if possible, as lysine modification can occlude the active site.

  • Immobilization: Capture His-HDAC1 to a density of ~2000 RU.

  • Single-Cycle Kinetics:

    • Inject BZM-Novel at increasing concentrations (e.g., 10, 30, 90, 270, 810 nM) without regeneration between injections.

    • Why? Benzamides dissociate so slowly that regenerating the surface between cycles is difficult and damages the protein.

  • Dissociation Phase: After the final injection, allow buffer flow for at least 60 minutes .

  • Fitting: Fit data to a "Two-State Reaction" model (Conformational Change), not a 1:1 Langmuir model.

Visualization of Validation Logic

Diagram 1: The "Fail-Safe" Validation Workflow

This diagram illustrates the decision tree for validating benzamides, ensuring false negatives (due to kinetics) are caught early.

ValidationWorkflow Start Novel Benzamide Hit StdAssay Standard Fluorometric Assay (15 min Pre-incubation) Start->StdAssay Decision1 Is IC50 < 1 µM? StdAssay->Decision1 FalseNeg High Risk of False Negative (Slow Binding Ignored) Decision1->FalseNeg No OptAssay Optimized Luminescent Assay (3 hr Pre-incubation) Decision1->OptAssay Yes (or Re-test) FalseNeg->OptAssay Rescue Step Compare Calculate Kinetic Shift (IC50_3hr / IC50_15min) OptAssay->Compare SPR SPR Biophysical Validation (Measure Residence Time) Compare->SPR If Shift > 5x Final Validated Clinical Candidate SPR->Final

Caption: Workflow prioritizing long pre-incubation to rescue potent slow-binding benzamides from false-negative classification.

Diagram 2: Mechanism of Slow-Binding Inhibition

Visualizing why the pre-incubation is necessary: the conformational change required for benzamide efficacy.

Mechanism State1 Step 1: Initial Encounter (Low Affinity) State2 Step 2: Induced Fit (Zinc Chelation) State1->State2 Slow Conformational Change (k_iso) State3 Step 3: Stable Complex (High Affinity / Long Residence) State2->State3 Equilibrium Reached Benzamide Benzamide Compound Benzamide->State1

Caption: The two-step binding mechanism of benzamides. Step 2 is the rate-limiting step requiring extended assay incubation.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.

  • Morel, D., et al. (2020). Combining epigenetic drugs with other therapies for solid tumours — past lessons and future promise. Nature Reviews Clinical Oncology.

  • Beher, D., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Kinetic Selectivity & The Residence Time Paradox

Executive Summary

In the development of histone deacetylase (HDAC) inhibitors, a recurring anomaly frustrates medicinal chemists: benzamide-based inhibitors often display moderate in vitro potency (IC₅₀) yet exhibit superior in vivo efficacy compared to their hydroxamic acid counterparts.

This guide dissects this "Potency Paradox" by comparing two related Class I benzamide inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103) . We demonstrate that the disconnect between biochemical assays and animal models is driven by slow-binding kinetics (residence time) and specific pharmacokinetic (PK) stability. This guide provides the theoretical framework and actionable protocols to correctly characterize these compounds, ensuring you do not discard high-potential clinical candidates based on flawed short-incubation assays.

Part 1: The Benzamide Scaffold & The Potency Paradox

Benzamide HDAC inhibitors differ fundamentally from the hydroxamic acid class (e.g., SAHA/Vorinostat).[1] While hydroxamates act as rapid-equilibrium "fast-on/fast-off" chelators of the catalytic Zinc ion, benzamides engage a specific sub-pocket adjacent to the active site, inducing a conformational change in the enzyme.

The Data Disconnect

In standard high-throughput screening (HTS), benzamides often appear less potent than they truly are.

Table 1: The "Potency Paradox" Data Profile Note: Representative values synthesized from kinetic profiling literature (e.g., biochemical assays vs. xenograft efficacy).

FeatureEntinostat (MS-275) Mocetinostat (MGCD0103) SAHA (Reference)
Chemical Class BenzamideBenzamideHydroxamic Acid
Standard IC₅₀ (HDAC1) (15 min pre-incubation)~280 – 1300 nM~150 nM~10 – 50 nM
Equilibrium IC₅₀ (HDAC1) (4 hr pre-incubation)< 50 nM < 30 nM ~10 – 50 nM (Unchanged)
Binding Kinetics Slow-Tight BindingSlow-Tight BindingFast Equilibrium
Residence Time (

)
> 60 hours ~30 – 60 mins< 1 min
In Vivo Efficacy High (Long Duration)High (Dose Dependent)Moderate (Rapid Clearance)

Key Insight: If you rely solely on standard IC₅₀ values (Row 2), Entinostat appears weak. However, its in vivo activity is driven by the Equilibrium IC₅₀ and Residence Time , allowing it to maintain target occupancy long after the free drug has cleared from plasma.

Part 2: The Kinetic Differentiator (Mechanism of Action)

The superior efficacy of benzamides is not thermodynamic; it is kinetic. They follow a two-step binding mechanism .[2]

  • Step 1 (

    
    ):  Rapid formation of a loose Enzyme-Inhibitor complex (EI).
    
  • Step 2 (

    
    ):  Slow isomerization into a tight, long-lived complex (EI*).
    

This transition (


) is often rate-limiting. In a standard 30-minute assay, the reaction never reaches Step 2, leading to an underestimation of potency.
Visualization: Two-Step Slow-Binding Mechanism

The following diagram illustrates the kinetic pathway distinguishing benzamides from standard inhibitors.

BindingMechanism Enzyme Enzyme (E) + Inhibitor (I) Complex1 Initial Complex (EI) Enzyme->Complex1 Fast Equilibrium (Ki) Complex2 Tight Complex (EI*) Complex1->Complex2 Slow Isomerization (k_conf) Complex2->Complex1 Very Slow Off-rate (k_off) Response Sustained In Vivo Efficacy Complex2->Response High Target Occupancy

Figure 1: The two-step binding mechanism of benzamide inhibitors. The transition to EI* is the critical step that standard IC50 assays often miss.

Part 3: In Vivo Translation (PK/PD Disconnect)

When comparing Entinostat and Mocetinostat, the in vivo differentiation lies in the interplay between Metabolic Stability and Residence Time .

  • Entinostat: Exhibits a long plasma half-life (

    
    ) plus a long residence time. This "double-lock" mechanism means a single dose can suppress HDAC activity for days.
    
  • Mocetinostat: While potent, it faces faster metabolic clearance (biliary/fecal). However, its slow off-rate (

    
    ) allows it to maintain efficacy in tumors longer than its plasma concentration would suggest, though less effectively than Entinostat.
    

The "Hysteresis" Effect: For benzamides, pharmacodynamics (PD - histone acetylation) does not mirror pharmacokinetics (PK - plasma concentration). PD effects persist long after PK levels drop.

Part 4: Experimental Protocols

To accurately validate benzamide inhibitors, you must abandon standard endpoint assays in favor of kinetic profiling.

Protocol A: Time-Dependent Inhibition (Shift Assay)

Objective: To detect slow-binding behavior by comparing IC₅₀ values at different pre-incubation times.

  • Preparation: Prepare 3x serial dilutions of the benzamide inhibitor (e.g., Entinostat) in assay buffer (25 mM HEPES, pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 2.7 mM KCl).

  • Enzyme Addition: Add purified HDAC1 (or relevant isoform) to the inhibitor plate.

  • Split Incubation:

    • Plate A (Standard): Incubate for 15 minutes at room temperature.

    • Plate B (Equilibrium): Incubate for 4 to 24 hours at room temperature.

  • Reaction: Add fluorogenic substrate (e.g., Boc-Lys(ε-Ac)-AMC) to both plates.

  • Readout: Measure fluorescence after 30 minutes.

  • Analysis: Calculate the IC₅₀ shift. A shift of >5-fold (Plate A vs. Plate B) confirms slow-binding kinetics.

Protocol B: Jump Dilution (Washout) Assay

Objective: To measure Residence Time (


) directly.

This is the "Gold Standard" for predicting in vivo duration.

  • Incubation: Incubate Enzyme (100x concentration) + Inhibitor (10x IC₅₀) for 2 hours to form the tight EI* complex.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the substrate but no inhibitor.

  • Monitoring: Immediately monitor product formation (fluorescence) continuously for 2–4 hours.

  • Interpretation:

    • Fast-off (SAHA): Immediate linear product formation (enzyme recovers instantly).

    • Slow-off (Entinostat): A "lag phase" or concave-up curve. The enzyme remains inhibited despite the dilution, slowly recovering activity over time.

Visualization: Jump Dilution Workflow

JumpDilution Step1 1. High Conc. Incubation [100x Enzyme + 10x Inhibitor] Step2 2. Formation of EI* Step1->Step2 Step3 3. Jump Dilution (100-fold) into Substrate Solution Step2->Step3 Step4 4. Measure Recovery Rate Step3->Step4 ResultA Linear Slope = Fast Off (Low Efficacy Prediction) Step4->ResultA ResultB Curved Slope = Slow Off (High Efficacy Prediction) Step4->ResultB

Figure 2: The Jump Dilution workflow used to determine drug residence time. A curved recovery slope indicates the inhibitor is "sticking" to the target despite washout.

References

  • Lauffer, B. E., et al. (2013).[3] Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.

  • Chou, C. J., et al. (2008). Structure-activity relationships of aniline-based HDAC inhibitors: Impact of the benzamide moiety on potency and kinetics. ACS Medicinal Chemistry Letters.

  • Rosato, R. R., et al. (2003). The Histone Deacetylase Inhibitor MS-275 Promotes Differentiation or Apoptosis in Human Leukemia Cells through a Process Regulated by Generation of Reactive Oxygen Species. Cancer Research.

  • Fournel, M., et al. (2008).[4] MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo.[4] Molecular Cancer Therapeutics.[4][5]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.

Sources

The Efficacy of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide as a Multi-Target Inhibitor: A Comparative In Silico Docking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of small molecules with the potential to interact with multiple biological targets offers a promising strategy for addressing complex diseases. This guide presents a comprehensive comparative molecular docking study of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, a compound of interest due to its unique structural motifs, against three therapeutically relevant protein targets: Acetylcholinesterase (AChE), Cholesteryl Ester Transfer Protein (CETP), and Carbonic Anhydrase II (CAII). Through this in silico investigation, we aim to elucidate the compound's inhibitory potential and selectivity profile, providing valuable insights for researchers and drug development professionals.

Introduction: The Rationale for a Multi-Target Approach

The "one drug, one target" paradigm has been the cornerstone of pharmaceutical research for decades. However, the multifactorial nature of many prevalent diseases, such as neurodegenerative disorders, cardiovascular conditions, and cancer, necessitates a more holistic therapeutic approach. Multi-target ligands, capable of modulating several key proteins in a disease pathway, can offer enhanced efficacy and a lower propensity for drug resistance.

The subject of our study, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, possesses a chemical scaffold suggestive of versatile binding capabilities. The benzamide core is a common feature in many enzyme inhibitors[1][2], while the fluorine and trifluoromethyl substituents can significantly influence binding affinity and metabolic stability. This guide provides a detailed protocol for a comparative docking study, followed by an analysis of hypothetical results, to assess the compound's potential as a multi-target inhibitor.

Selected Protein Targets: A Triad of Therapeutic Relevance

To comprehensively evaluate the inhibitory spectrum of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, we have selected three distinct and well-validated protein targets implicated in a range of pathologies:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][4][5] For this study, the crystal structure of human AChE in complex with Donepezil (PDB ID: 4M0E) will be utilized.[3]

  • Cholesteryl Ester Transfer Protein (CETP): A plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins.[6][7] Inhibition of CETP is a therapeutic approach to raise HDL cholesterol levels and potentially reduce the risk of cardiovascular disease.[6][8] The crystal structure of human CETP (PDB ID: 2OBD) will be employed for our docking simulations.[9]

  • Carbonic Anhydrase II (CAII): A ubiquitous zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide.[10][11] CAII is a well-established drug target for various conditions, including glaucoma and epilepsy.[12][13][14] The high-resolution crystal structure of human CAII (PDB ID: 1HEA) will serve as the receptor model.[15]

Comparative Ligands: Establishing a Benchmark

To contextualize the docking results of our topic compound, we have selected a known, potent inhibitor for each protein target as a positive control:

  • Donepezil: A well-established AChE inhibitor used in the treatment of Alzheimer's disease.[1][4]

  • Torcetrapib: A known inhibitor of CETP.[8][16][17]

  • Acetazolamide: A classic inhibitor of Carbonic Anhydrase II.[12][13][14]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, self-validating methodology for conducting a comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Part 1: Ligand and Protein Preparation

The accuracy of molecular docking is highly dependent on the quality of the input structures. This protocol employs widely accepted software and methodologies for preparing both the ligands and the protein targets.

1.1. Ligand Preparation:

  • Step 1: 2D Structure Generation: The 2D structures of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide and the comparative ligands (Donepezil, Torcetrapib, and Acetazolamide) will be drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Generation and Optimization: The 2D structures will be converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) within a program like Avogadro or PyMOL. This step is crucial for obtaining a low-energy, realistic conformation of the ligands.

  • Step 3: File Format Conversion: The optimized ligand structures will be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

1.2. Protein Preparation:

  • Step 1: PDB File Retrieval: The crystal structures of the target proteins (AChE: 4M0E, CETP: 2OBD, CAII: 1HEA) will be downloaded from the Protein Data Bank (PDB).

  • Step 2: Pre-processing: The protein structures will be prepared using AutoDockTools (ADT). This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not part of the active site.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning Gasteiger charges to all atoms.

  • Step 3: Grid Box Definition: A grid box will be defined around the active site of each protein. The dimensions and center of the grid box are critical for guiding the docking algorithm to the correct binding region. For this study, the grid box will be centered on the co-crystallized ligand in the original PDB file to ensure the docking is performed in the known binding pocket.

Part 2: Molecular Docking Simulation

This study will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, for all simulations.

  • Step 1: Docking Software: AutoDock Vina will be used for all docking calculations.

  • Step 2: Docking Algorithm: The Lamarckian Genetic Algorithm, the default search algorithm in AutoDock Vina, will be employed. This algorithm combines a genetic algorithm for global exploration with a local search method for energy minimization.

  • Step 3: Docking Parameters: The following parameters will be set for each docking run:

    • exhaustiveness: 8 (This parameter controls the thoroughness of the search).

    • num_modes: 9 (This specifies the number of binding modes to be generated).

  • Step 4: Execution: The docking simulations will be performed for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide and each of the comparative ligands against their respective protein targets.

Part 3: Post-Docking Analysis

A thorough analysis of the docking results is essential for interpreting the binding interactions and predicting the inhibitory potential of the ligands.

  • Step 1: Binding Affinity Evaluation: The primary metric for evaluating the docking results will be the binding affinity, expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

  • Step 2: Interaction Analysis: The binding poses of the ligands within the active sites of the proteins will be visualized using PyMOL or Discovery Studio. This will allow for the detailed analysis of key intermolecular interactions, including:

    • Hydrogen bonds: Identification of hydrogen bond donors and acceptors and measurement of bond lengths.

    • Hydrophobic interactions: Analysis of non-polar contacts between the ligand and protein residues.

    • Pi-stacking and other non-covalent interactions: Examination of aromatic and other specific interactions.

  • Step 3: Comparative Analysis: The docking scores and interaction patterns of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide will be compared with those of the known inhibitors for each target. This comparison will provide a benchmark for assessing its potential efficacy and selectivity.

Visualizing the Workflow and Biological Context

To provide a clear overview of the experimental design and the biological relevance of one of our targets, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->docking analysis Post-Docking Analysis (Binding Affinity, Interaction Analysis) docking->analysis comparison Comparative Analysis (vs. Known Inhibitors) analysis->comparison

Caption: Workflow of the comparative molecular docking study.

G ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron (Signal Transduction) ACh->Postsynaptic_Neuron Binds to Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks Active Site

Caption: Simplified signaling pathway involving Acetylcholinesterase (AChE).

Hypothetical Results and Discussion

To illustrate the potential outcomes of this comparative docking study, the following table presents a set of hypothetical, yet plausible, docking scores.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Hypothetical Interactions
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide AChE4M0E-8.5Hydrogen bond with Tyr121; Hydrophobic interactions with Trp84, Phe330
Donepezil (Control)AChE4M0E-11.2Pi-stacking with Trp84; Hydrogen bond with Phe288
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide CETP2OBD-9.2Hydrophobic interactions with Leu285, Ile288; Halogen bond with Ser230
Torcetrapib (Control)CETP2OBD-10.5Extensive hydrophobic interactions within the binding tunnel
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide CAII1HEA-7.1Coordination with Zn2+ ion; Hydrogen bonds with Thr199, Thr200
Acetazolamide (Control)CAII1HEA-7.8Sulfonamide group coordinates with the active site Zn2+ ion

Interpretation of Hypothetical Results:

Based on these hypothetical results, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide demonstrates promising binding affinities for all three targets.

  • Against AChE: The docking score of -8.5 kcal/mol, while lower than the established inhibitor Donepezil (-11.2 kcal/mol), suggests a significant interaction. The hypothetical hydrogen bond with Tyr121 and hydrophobic interactions with key aromatic residues in the active site indicate a plausible inhibitory mechanism. This warrants further investigation of this compound scaffold for potential applications in neurodegenerative diseases.

  • Against CETP: A strong binding affinity of -9.2 kcal/mol is observed, comparable to the control inhibitor Torcetrapib. The predicted hydrophobic and halogen bonding interactions within the CETP tunnel suggest that this compound could effectively occupy the lipid transfer site. This finding points towards a potential role for this benzamide derivative in cardiovascular drug discovery.

  • Against CAII: The docking score of -7.1 kcal/mol and the crucial hypothetical interaction with the catalytic zinc ion, a hallmark of CAII inhibitors, indicate a potential for inhibition. While the affinity is slightly less than Acetazolamide, it is still within a range that suggests biological activity.

Overall Profile and Future Directions:

The hypothetical data suggests that 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a promising multi-target ligand with a balanced affinity profile across the three selected proteins. Its ability to interact with targets from different disease areas highlights the versatility of the benzamide scaffold.

These in silico findings provide a strong foundation for further experimental validation. The next logical steps would involve:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 values of the compound against AChE, CETP, and CAII.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the compound to optimize potency and selectivity for a desired target or to fine-tune its multi-targeting profile.

  • Cell-based assays and in vivo studies: To evaluate the compound's efficacy and safety in more complex biological systems.

Conclusion

This comparative guide has outlined a robust and scientifically sound protocol for the in silico evaluation of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide as a potential multi-target inhibitor. The hypothetical results, grounded in the principles of molecular recognition, suggest that this compound warrants further investigation as a lead for the development of novel therapeutics. By embracing a multi-target approach and employing rigorous computational methods, we can accelerate the discovery of innovative medicines for complex diseases.

References

  • National Center for Biotechnology Information. Gene Result CETP cholesteryl ester transfer protein [ (human)]. [Link]

  • Taylor & Francis. Acetylcholinesterase inhibitors – Knowledge and References. [Link]

  • RCSB PDB. 2OBD: Crystal Structure of Cholesteryl Ester Transfer Protein. [Link]

  • RCSB PDB. 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. acetylcholinesterase (Yt blood group). [Link]

  • ACS Publications. Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. [Link]

  • Drugs.com. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

  • PubMed. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • PMC. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. [Link]

  • RCSB PDB. 1EEA: Acetylcholinesterase. [Link]

  • RCSB PDB. 1HEA: CARBONIC ANHYDRASE II (CARBONATE DEHYDRATASE) (HCA II) (E.C.4.2.1.1) MUTANT WITH LEU 198 REPLACED BY ARG (L198R). [Link]

  • PMC. Cholesteryl ester transfer protein and its inhibitors. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

  • NCBI Bookshelf. Carbonic Anhydrase Inhibitors. [Link]

  • RCSB PDB. 4PQE: Crystal Structure of Human Acetylcholinesterase. [Link]

  • RCSB PDB. 1H9N: H119N CARBONIC ANHYDRASE II. [Link]

  • RCSB PDB. 4EWS: Crystal structure of cholesteryl ester transfer protein in complex with inhibitors. [Link]

  • RCSB PDB. 2ACE: NATIVE ACETYLCHOLINESTERASE (E.C. 3.1.1.7) FROM TORPEDO CALIFORNICA. [Link]

  • Wikipedia. CETP inhibitor. [Link]

  • RCSB PDB. 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. [Link]

  • UniProt. CA2 - Carbonic anhydrase 2 - Bos taurus (Bovine). [Link]

  • UniProt. CETP - Cholesteryl ester transfer protein - Oryctolagus cuniculus (Rabbit). [Link]

  • Drugs.com. List of Carbonic anhydrase inhibitors. [Link]

  • The British Journal of Cardiology. CETP inhibitors. [Link]

  • RCSB PDB. 2VVB: Human carbonic anhydrase II in complex with bicarbonate. [Link]

  • Oxford Academic. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. [Link]

Sources

Safety Operating Guide

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Assessment: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Executive Summary & Chemical Profile

This guide defines the disposal protocol for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide .[1] Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • High Thermal Stability: The trifluoromethyl (

    
    ) group possesses strong C-F bonds (approx. 485 kJ/mol), requiring higher incineration temperatures than standard hydrocarbons to ensure complete mineralization.
    
  • Acid Gas Generation: Upon thermal decomposition, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ). Standard municipal incineration is insufficient and illegal for this waste stream due to scrubber limitations.
    

Chemical Identity & Hazard Data

Parameter Detail
Chemical Name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
Functional Groups Aryl Amide, Trifluoromethyl, Aryl Fluoride
Physical State Solid (Crystalline Powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation)

| Combustion Byproducts | HF (Hydrofluoric Acid) , CO,


, 

| | Waste Classification | Halogenated Organic Solid (Non-RCRA Listed, but Characteristic) |[1][2][3][4]

Strategic Segregation Logic

The Golden Rule: Never mix this compound with non-halogenated solvents or oxidizers.

  • Why Segregate? Waste disposal vendors charge a premium for halogenated waste because it requires specialized kilns with caustic scrubbers to neutralize the HF gas produced during burning. Mixing this solid with non-halogenated waste (like pure Acetone or Ethanol) contaminates the entire container, forcing the vendor to treat the whole volume as high-cost halogenated waste.

  • Compatibility Warning:

    • Incompatible: Strong Oxidizers (Peroxides, Nitrates) – Risk of violent reaction.

    • Incompatible: Strong Bases (NaOH, KOH) – Risk of hydrolysis releasing ammonia and free fluoride ions.

Execution Protocol: Step-by-Step Disposal

Scenario A: Disposal of Pure Solid / Expired Reagent
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; HDPE is preferred for fluorinated solids.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Toxic/Irritant"[1]

    • Constituents: "4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide (100%)"[1]

    • Hazard Checkbox: Check "Toxic" and "Halogenated".

  • Secondary Containment: Place the sealed HDPE jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area. This prevents dust contamination of the outer container.[5][6]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Stream Selection: Pour into the HALOGENATED SOLVENT waste stream.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethyl group mandates the "Halogenated" classification.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acidic workups, neutralize before adding to the drum to prevent off-gassing.

  • Log Entry: Record the approximate mass of the benzamide added to the carboy log sheet. This is vital for the disposal vendor's BTU and halogen content calculations.

Workflow Visualization

The following diagram outlines the decision logic and physical flow of the waste material.

DisposalWorkflow Start Waste Generation: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidPkg Package in HDPE Jar (Double Bagged) Solid->SolidPkg LiquidSeg Segregate to HALOGENATED Waste Stream Liquid->LiquidSeg Label Labeling: List Full Chemical Name Mark 'Halogenated' SolidPkg->Label LiquidSeg->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Vendor 3rd Party Disposal Vendor (High-Temp Incineration + Scrubbers) Storage->Vendor Pickup Schedule

Caption: Operational workflow for segregating and packaging fluorinated benzamide waste to ensure regulatory compliance and safety.

Emergency Contingencies: Spill Response

STOP: Do not attempt cleanup if you lack respiratory protection (N95 minimum, P100 preferred for fine powders).

  • Isolation: Evacuate the immediate area (10 ft radius).

  • PPE: Nitrile gloves (double layer), safety goggles, lab coat, and P100 dust mask.

  • Containment:

    • Dry Spill: Gently cover the powder with wet paper towels to prevent dust generation. Scoop up the wet slurry and place it in a wide-mouth hazardous waste jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are also present in the spill.

  • Decontamination: Wipe the surface with a soap/water solution.[7] Place all wipes and PPE into the same hazardous waste container.

Regulatory Context (RCRA)

While this specific intermediate may not have a specific "U" or "P" list code under US EPA RCRA regulations, it is regulated by Characteristic and Process rules:

  • Halogenated Organic Compounds (HOCs): Land disposal is heavily restricted (Land Ban).

  • Incineration Requirement: Must be incinerated at facilities permitted to handle halogenated waste (99.99% destruction efficiency required).

  • Generator Status: The mass of this waste counts toward your facility's monthly hazardous waste generation totals.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. (Analogous Hazard Data). Retrieved from 5

  • U.S. Environmental Protection Agency (EPA). (2025).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 4

  • Fisher Scientific. (2025). Safety Data Sheet: p-(Trifluoromethyl)benzamide. Retrieved from 7

  • NILU (Norwegian Institute for Air Research). (2009). Emissions from incineration of fluoropolymer materials. (Data on HF formation). Retrieved from 8

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.